L-Valine-1-13C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-methyl(113C)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSNJWFQEVHDMF-TXZHAAMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([13C](=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453298 | |
| Record name | L-Valine-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81201-85-6 | |
| Record name | L-Valine-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to L-Valine-1-¹³C for Researchers and Drug Development Professionals
Introduction: L-Valine-1-¹³C is a stable, non-radioactive isotopically labeled form of the essential branched-chain amino acid (BCAA) L-valine. In this molecule, the carbon atom at the carboxyl position (C1) is replaced with a heavy isotope of carbon, ¹³C. This isotopic labeling makes L-Valine-1-¹³C an invaluable tool in metabolic research, allowing scientists to trace the fate of valine through various biochemical pathways in vitro and in vivo. Its applications are particularly prominent in the fields of metabolic flux analysis (MFA), protein synthesis studies, and as an internal standard in clinical mass spectrometry. This guide provides a comprehensive overview of its fundamental properties, experimental applications, and its role in key metabolic pathways.
Core Properties of L-Valine-1-¹³C
L-Valine-1-¹³C shares the same chemical structure and biological activity as its unlabeled counterpart, L-valine. The key distinction lies in its molecular weight, which is increased by one atomic mass unit due to the presence of the ¹³C isotope. This mass difference is the basis for its detection and quantification in mass spectrometry-based analytical methods.
Physicochemical and Isotopic Properties
The fundamental properties of L-Valine-1-¹³C are summarized in the table below, providing a clear reference for researchers.
| Property | Value | Reference |
| Chemical Formula | C₄¹³CH₁₁NO₂ | [1][2] |
| Molecular Weight | 118.14 g/mol | [1][3] |
| Exact Mass | 118.082333429 Da | [3] |
| CAS Number | 81201-85-6 | [1][2] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [1] |
| Physical Form | Solid, white to off-white powder | [1][4] |
| Melting Point | 295-300 °C (sublimes) | [1][2] |
| Optical Activity | [α]20/D +27.5° (c = 8 in 6 M HCl) | [1] |
| Solubility | Slightly soluble in aqueous acid and methanol. | [2][4] |
Key Experimental Applications and Protocols
L-Valine-1-¹³C is a versatile tracer used in a variety of experimental contexts. Below are detailed methodologies for its principal applications.
Measurement of Muscle Protein Synthesis Rate
A primary application of L-Valine-1-¹³C is the in vivo measurement of muscle protein synthesis rates. This is often achieved using a "flooding dose" technique to rapidly equilibrate the isotopic enrichment of the precursor pool for protein synthesis.
Experimental Protocol: Flooding Dose Method for Muscle Protein Synthesis
-
Subject Preparation: Human or animal subjects are typically studied in a post-absorptive state to establish a baseline.
-
Tracer Administration: A bolus intravenous infusion of L-Valine-1-¹³C is administered. To minimize variations in the isotopic enrichment of free amino acids in plasma and tissue, a large amount of unlabeled L-valine is co-injected (the "flooding dose").
-
Sample Collection:
-
Blood Samples: Blood samples are collected at timed intervals to monitor the plasma enrichment of L-Valine-1-¹³C.
-
Muscle Biopsies: Muscle tissue biopsies are taken before the tracer infusion (baseline) and at a defined time point after the infusion (e.g., 90 minutes) to measure the incorporation of the labeled valine into muscle protein.
-
-
Sample Processing and Analysis:
-
Plasma: Plasma is deproteinized, and the free amino acids are extracted.
-
Muscle Tissue: Muscle proteins are hydrolyzed to release individual amino acids.
-
Derivatization: The amino acid samples are derivatized to make them volatile for Gas Chromatography (GC) analysis. A common method is the formation of N-acetyl methyl esters.
-
Analysis: The isotopic enrichment of L-Valine-1-¹³C in both the plasma (precursor pool) and the muscle protein hydrolysate (product) is determined using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]
-
-
Calculation of Fractional Synthetic Rate (FSR): The FSR of muscle protein is calculated using the following formula:
FSR (%/hour) = (E_protein / E_precursor) * (1 / t) * 100
Where:
-
E_protein is the change in isotopic enrichment of valine in muscle protein between the two biopsies.
-
E_precursor is the average isotopic enrichment of L-Valine-1-¹³C in the plasma over the study period.
-
t is the time in hours between the biopsies.
-
Metabolic Flux Analysis (MFA)
L-Valine-1-¹³C can be used as a tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA) to quantify the rates (fluxes) of metabolic pathways.
Experimental Workflow for ¹³C-MFA
Caption: Workflow for ¹³C-Metabolic Flux Analysis using L-Valine-1-¹³C.
NMR Spectroscopy
L-Valine-1-¹³C is also utilized in Nuclear Magnetic Resonance (NMR) spectroscopy studies to probe protein structure and dynamics.
Sample Preparation for NMR Spectroscopy
-
Dissolution: Dissolve the L-Valine-1-¹³C labeled protein or peptide in a suitable deuterated solvent (e.g., D₂O). The concentration will depend on the specific experiment, but for ¹³C NMR, a higher concentration is generally preferred.
-
Internal Standard: An internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for aqueous samples may be added for chemical shift referencing.
-
pH Adjustment: Adjust the pH of the sample to the desired value using dilute deuterated acid or base.
-
Transfer to NMR Tube: Transfer the final solution to a clean, high-quality 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹³C NMR spectrum on a high-field NMR spectrometer. The specific pulse sequences and acquisition parameters will be chosen based on the experimental goals.
Metabolic Pathways Involving L-Valine
L-Valine-1-¹³C is a powerful tool for studying the intricate pathways of valine metabolism.
Valine Catabolism
The degradation of valine is a multi-step process that occurs primarily in the mitochondria of muscle and other tissues. It begins with transamination, followed by oxidative decarboxylation, and a series of subsequent reactions that ultimately lead to the production of succinyl-CoA, an intermediate of the citric acid cycle.
Diagram of the L-Valine Catabolism Pathway
Caption: The catabolic pathway of L-valine.[6][7]
Role in mTOR Signaling
L-valine, along with other BCAAs, plays a crucial role in activating the mammalian target of rapamycin (mTOR) signaling pathway.[8][9] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. The activation of mTOR by valine is a key mechanism by which this amino acid stimulates protein synthesis.
Simplified Diagram of L-Valine's Role in mTOR Signaling
Caption: L-Valine activates the mTORC1 signaling pathway to promote protein synthesis.[8][9]
Conclusion
L-Valine-1-¹³C is an indispensable tool for researchers and drug development professionals investigating amino acid metabolism and protein kinetics. Its stable isotopic label allows for precise tracing and quantification in a variety of experimental settings, from whole-body protein turnover studies to detailed metabolic flux analyses at the cellular level. The methodologies and pathway information provided in this guide serve as a foundational resource for the effective application of L-Valine-1-¹³C in advancing our understanding of health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 4. KEGG PATHWAY Database [genome.jp]
- 5. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Valine - Wikipedia [en.wikipedia.org]
- 8. Methionine and valine activate the mammalian target of rapamycin complex 1 pathway through heterodimeric amino acid taste receptor (TAS1R1/TAS1R3) and intracellular Ca2+ in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of Valine on the Synthesis of α-Casein in MAC-T Cells and the Expression and Phosphorylation of Genes Related to the mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
L-Valine-1-13C: A Technical Guide for Researchers
An In-depth Technical Guide on the Structure, Properties, and Applications of L-Valine-1-13C for Researchers, Scientists, and Drug Development Professionals.
This compound is a stable, non-radioactive isotopically labeled form of the essential amino acid L-valine. In this molecule, the carbon atom at the carboxyl group (position 1) is replaced with its heavy isotope, carbon-13 (¹³C). This isotopic labeling makes this compound a powerful tool in metabolic research, proteomics, and drug development, where it serves as a tracer to elucidate biochemical pathways and quantify metabolic fluxes. Its incorporation into proteins and metabolites allows for their detection and analysis by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Chemical Structure and Formula
The chemical formula for this compound is C₅H₁₁NO₂.[1][2][3] Its IUPAC name is (2S)-2-amino-3-methyl(1-¹³C)butanoic acid.[1] The structure consists of a central alpha-carbon bonded to an amino group, a carboxyl group (with the ¹³C isotope), a hydrogen atom, and an isopropyl side chain.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₅H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 118.14 g/mol | [1] |
| Monoisotopic Mass | 118.082333429 Da | [1][2] |
| Isotopic Purity | 99 atom % ¹³C | |
| CAS Number | 81201-85-6 | [1] |
| Melting Point | 295-300 °C (sublimes) | [4][5] |
| Optical Activity | [α]20/D +27.5° (c=8 in 6 M HCl) | [5] |
| Form | Solid (White to Off-White) | [5] |
| Topological Polar Surface Area | 63.3 Ų | [1][2] |
| Hydrogen Bond Donor Count | 2 | [1][2] |
| Hydrogen Bond Acceptor Count | 3 | [1][2] |
Experimental Protocols and Applications
This compound is a versatile tool employed in a range of experimental contexts. Below are detailed methodologies for its key applications.
Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis is used to quantify the rates of metabolic reactions within a biological system. ¹³C-labeled substrates like this compound are instrumental in these studies.
Objective: To trace the metabolic fate of valine and quantify its contribution to various metabolic pathways.
Methodology:
-
Cell Culture and Labeling:
-
Culture cells in a defined medium where unlabeled L-valine is replaced with this compound.
-
The concentration of the labeled valine should be optimized for the specific cell line and experimental goals.
-
Allow the cells to grow for a sufficient period to achieve isotopic steady state, where the isotopic labeling of intracellular metabolites becomes constant.
-
-
Metabolite Extraction:
-
Harvest the cells and quench their metabolism rapidly, often using a cold solvent like methanol or a methanol-water mixture.
-
Extract the intracellular metabolites using an appropriate solvent system (e.g., a mixture of methanol, chloroform, and water).
-
-
Sample Analysis:
-
Analyze the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
MS-based methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), are used to determine the mass isotopomer distribution of key metabolites.
-
NMR can also be used to identify the positions of ¹³C atoms in the metabolites.
-
-
Data Analysis and Flux Calculation:
-
The measured isotopomer distributions are used as input for computational models of cellular metabolism.
-
These models, based on the known metabolic network of the organism, are used to calculate the intracellular metabolic fluxes that best explain the observed labeling patterns.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics
SILAC is a powerful technique for the quantitative analysis of proteins.[6] While typically arginine and lysine are used, other amino acids like valine can be employed for specific research questions.
Objective: To compare the relative abundance of proteins between two or more cell populations.
Methodology:
-
Cell Culture and Labeling:
-
Culture one population of cells in a "light" medium containing the natural, unlabeled L-valine.
-
Culture a second population of cells in a "heavy" medium where the natural L-valine is replaced with this compound.
-
Ensure complete incorporation of the labeled amino acid by growing the cells for at least five to six doublings.
-
-
Experimental Treatment and Sample Pooling:
-
Apply the experimental treatment to one of the cell populations (e.g., drug treatment).
-
Harvest the cells and combine the "light" and "heavy" cell populations in a 1:1 ratio based on cell number or protein concentration.
-
-
Protein Extraction and Digestion:
-
Lyse the combined cell pellet and extract the proteins.
-
Digest the proteins into peptides using a protease, most commonly trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Peptides containing this compound will have a specific mass shift compared to their unlabeled counterparts.
-
-
Data Analysis:
-
Quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.
-
In Vivo Studies of Protein Synthesis
This compound can be used as a tracer to measure the rate of protein synthesis in whole organisms.
Objective: To determine the fractional synthetic rate (FSR) of proteins in specific tissues.
Methodology:
-
Tracer Infusion:
-
Administer this compound to the subject, typically through a primed-constant intravenous infusion.
-
The priming dose is given to rapidly achieve a target isotopic enrichment in the precursor pool, followed by a continuous infusion to maintain this enrichment.
-
-
Sample Collection:
-
Collect tissue biopsies and/or blood samples at specific time points during the infusion.
-
-
Sample Processing and Analysis:
-
Isolate the protein fraction from the tissue samples and hydrolyze it into its constituent amino acids.
-
Determine the isotopic enrichment of this compound in the tissue protein and in the precursor pool (e.g., plasma or intracellular free amino acids) using mass spectrometry.
-
-
Calculation of Fractional Synthetic Rate:
-
The FSR is calculated as the rate of incorporation of the labeled amino acid into the protein, relative to the enrichment of the precursor pool over time.
-
Mandatory Visualizations
Below are diagrams illustrating the chemical structure of this compound and a conceptual workflow for a SILAC experiment.
References
- 1. This compound | C5H11NO2 | CID 11051625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. 81201-85-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. spectra2000.it [spectra2000.it]
An In-Depth Technical Guide to the Isotopic Labeling and Enrichment of L-Valine-1-13C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, enrichment, and analysis of L-Valine-1-13C, a crucial isotopically labeled amino acid for metabolic research and drug development. This document details experimental protocols, presents quantitative data in a structured format, and illustrates key pathways and workflows to support researchers in their understanding and application of this stable isotope tracer.
Introduction to this compound
L-Valine is an essential branched-chain amino acid (BCAA) that plays a vital role in protein synthesis, energy metabolism, and cell signaling. The isotopic labeling of L-Valine at the C1 carboxyl position with the stable isotope carbon-13 (¹³C) creates a powerful tool for tracing its metabolic fate in vivo and in vitro. L-Valine-1-¹³C allows for the precise measurement of protein synthesis rates, metabolic flux analysis, and the investigation of disease states such as insulin resistance and cancer. Its application in drug development includes use as an internal standard for quantitative mass spectrometry and in studies of drug metabolism and pharmacokinetics.
Synthesis and Enrichment of this compound
The chemical synthesis of L-Valine-1-¹³C typically involves a multi-step process that begins with a ¹³C-labeled precursor. A common and effective method is the Strecker amino acid synthesis, followed by chiral resolution to obtain the biologically active L-enantiomer.
Experimental Protocol: Strecker Synthesis of Dthis compound
The Strecker synthesis is a two-step procedure that produces a racemic mixture of the amino acid from an aldehyde. For Valine-1-¹³C, the synthesis starts with isobutyraldehyde and a ¹³C-labeled cyanide source.
Step 1: Formation of α-aminonitrile
-
In a well-ventilated fume hood, dissolve potassium cyanide-¹³C (K¹³CN) and ammonium chloride (NH₄Cl) in aqueous ammonia.
-
Cool the solution in an ice bath.
-
Slowly add isobutyraldehyde to the cooled solution with constant stirring.
-
Allow the reaction to proceed for several hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the resulting α-aminonitrile can be extracted using an organic solvent such as diethyl ether.
Step 2: Hydrolysis of α-aminonitrile to Dthis compound
-
The extracted α-aminonitrile is subjected to acidic or basic hydrolysis. For acid hydrolysis, reflux the α-aminonitrile in a solution of hydrochloric acid (HCl).
-
The hydrolysis reaction will yield the racemic mixture DL-Valine-1-¹³C hydrochloride.
-
The product can be isolated by evaporation of the solvent and subsequent recrystallization.
Experimental Protocol: Chiral Resolution of Dthis compound
Since the Strecker synthesis produces a racemic mixture, a chiral resolution step is necessary to isolate the desired L-enantiomer. This can be achieved through enzymatic or chemical methods.
Enzymatic Resolution:
-
Acylate the racemic DL-Valine-1-¹³C to produce N-acetyl-DL-Valine-1-¹³C.
-
Incubate the N-acetylated product with an immobilized aminoacylase enzyme. This enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer.
-
The resulting mixture contains L-Valine-1-¹³C and unreacted N-acetyl-D-Valine-1-¹³C.
-
Separate the free L-Valine-1-¹³C from the N-acetyl-D-Valine-1-¹³C using ion-exchange chromatography.
Chemical Resolution:
-
React the racemic mixture with a chiral resolving agent, such as a derivative of tartaric acid, to form diastereomeric salts.
-
These diastereomeric salts have different solubilities and can be separated by fractional crystallization.
-
After separation, the chiral resolving agent is removed to yield the pure L- and D-enantiomers.
Data Presentation: Synthesis Yield and Isotopic Enrichment
The following tables summarize typical quantitative data associated with the synthesis and analysis of L-Valine-1-¹³C.
| Synthesis Step | Parameter | Typical Value | Reference |
| Strecker Synthesis | Yield of racemic α-aminonitrile | 70-85% | General literature on Strecker synthesis |
| Hydrolysis | Yield of racemic Valine-1-¹³C | 80-95% | General literature on nitrile hydrolysis |
| Chiral Resolution | Yield of L-Valine-1-¹³C | 35-45% (from racemic mixture) | General literature on amino acid resolution |
| Overall Yield | - | 20-35% | Calculated |
| Analytical Method | Parameter | Typical Value | Reference |
| GC-C-IRMS | Isotopic Enrichment | >98% | [1] |
| Limit of Quantitation | 0.0002 tracer mole ratio | [1] | |
| Inter-day Repeatability (CV) | < 5.5% at 0.112 atom% enrichment | [1] | |
| LC-MS/MS | Isotopic Purity | >99% | Commercial supplier data |
| Chemical Purity | >98% | Commercial supplier data |
Signaling Pathways Involving L-Valine
L-Valine, as a BCAA, is not only a building block for proteins but also a signaling molecule that can influence metabolic pathways. One of the key pathways activated by L-Valine is the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.
Exogenous L-Valine has been shown to promote the activation of the PI3K/Akt signaling pathway.[2][3] This activation is crucial for some of the physiological effects of L-Valine, such as enhancing phagocytosis to combat multidrug-resistant bacteria.[3] The precise upstream mechanism of how L-Valine activates PI3K is still under investigation but may involve cell surface receptors or intracellular sensors that respond to amino acid availability.
Caption: L-Valine activates the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow: From Synthesis to Analysis
The following diagram illustrates a typical experimental workflow for the production and analysis of L-Valine-1-¹³C.
Caption: Experimental workflow for L-Valine-1-¹³C synthesis and analysis.
Conclusion
The isotopic labeling of L-Valine with ¹³C at the carboxyl position provides a robust and versatile tool for a wide range of applications in biomedical research and drug development. The synthesis, while requiring multiple steps including a critical chiral resolution, can be achieved with good yields and high isotopic enrichment. The ability to trace the metabolism of L-Valine and its incorporation into proteins, coupled with its role in key signaling pathways, underscores the importance of L-Valine-1-¹³C as a valuable tracer for understanding health and disease. This guide provides the foundational knowledge and protocols to aid researchers in the successful application of this powerful research tool.
References
A Technical Guide to L-Valine-1-¹³C and Unlabeled L-Valine for Researchers and Drug Development Professionals
An in-depth exploration of the comparative properties, experimental applications, and relevant biological pathways of isotopically labeled and unlabeled L-Valine.
This technical guide provides a comprehensive overview of the key differences and similarities between L-Valine-1-¹³C and its unlabeled counterpart. It is intended for researchers, scientists, and professionals in drug development who utilize amino acids in their experimental and therapeutic workflows. This document details the physicochemical properties, provides exemplary experimental protocols, and visualizes the core biological pathways involving L-Valine.
Core Properties: A Comparative Analysis
The primary distinction between L-Valine-1-¹³C and unlabeled L-Valine lies in the isotopic enrichment of a single carbon atom. This seemingly minor alteration at the atomic level has significant implications for its use in experimental settings, particularly in tracer studies, without altering its fundamental chemical and biological behavior.
Physicochemical Properties
The introduction of a ¹³C isotope at the first carbon position (the carboxyl carbon) results in a slight increase in the molecular weight of L-Valine. Other physical and chemical properties remain largely unchanged, ensuring that the labeled molecule behaves identically to its native form within biological systems.
| Property | L-Valine-1-¹³C | Unlabeled L-Valine |
| Molecular Formula | C₄¹³CH₁₁NO₂ | C₅H₁₁NO₂ |
| Molecular Weight | 118.14 g/mol [1][2][3] | 117.15 g/mol [4] |
| Appearance | White crystalline powder | White crystalline powder[4][5][6] |
| Melting Point | 295-300 °C (sublimes)[1][3][7] | Approximately 315 °C (decomposes)[5] |
| Solubility in Water | Soluble (e.g., 20 mg/mL with sonication)[8] | Soluble (8.85% at 25°C)[5] |
| Solubility in Organic Solvents | Insoluble in common neutral solvents[9] | Almost insoluble in ethanol, ether, acetone[5] |
| Optical Activity [α]20/D | +27.5° (c=8 in 6 M HCl)[1][3] | +28.3 (c=1-2g/ml, in 5mol/L HCl)[5] |
| Isotopic Purity | Typically ≥99 atom % ¹³C[1][3] | Natural abundance (~1.1%) |
Biological Significance and Applications
L-Valine is an essential branched-chain amino acid (BCAA) that the human body cannot synthesize, making it a crucial component of a healthy diet.[10][11] It plays a vital role in muscle metabolism, tissue repair, and energy production.[6][10][12] L-Valine, along with leucine and isoleucine, is integral to protein synthesis and maintaining the body's nitrogen balance.[6]
The ¹³C-labeled form, L-Valine-1-¹³C, serves as a powerful tool in metabolic research.[13] Its primary application is as a tracer in stable isotope studies to elucidate metabolic pathways and quantify the rates of protein synthesis and degradation. Because its physicochemical properties are nearly identical to unlabeled L-Valine, it is readily taken up and utilized by cells in the same manner as the native amino acid, allowing for accurate tracking of metabolic fates.
Key Biological Pathways
L-Valine Catabolism
The breakdown of L-Valine is a multi-step process that occurs primarily in the mitochondria of muscle cells. The pathway involves transamination to α-ketoisovalerate, followed by oxidative decarboxylation and a series of subsequent reactions that ultimately yield succinyl-CoA, an intermediate of the citric acid cycle (TCA cycle).
Caption: Simplified diagram of the L-Valine catabolic pathway.
BCAA Signaling in Muscle Protein Synthesis
Branched-chain amino acids, including L-Valine, play a crucial role in stimulating muscle protein synthesis through the activation of the mTOR (mechanistic target of rapamycin) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival.
Caption: Overview of BCAA-mediated mTORC1 signaling pathway.
Experimental Protocols
The use of L-Valine-1-¹³C is central to metabolic flux analysis and protein synthesis studies. Below are detailed, exemplary protocols for these applications.
Protocol 1: ¹³C Metabolic Flux Analysis (MFA) using L-Valine-1-¹³C
This protocol outlines the general steps for conducting a ¹³C-MFA experiment to trace the metabolic fate of L-Valine in cell culture.
1. Experimental Design:
-
Define the metabolic model and the specific pathways of interest.
-
Select the appropriate cell line and culture conditions (e.g., media composition, growth phase).
-
Determine the optimal concentration of L-Valine-1-¹³C and the duration of the labeling experiment.
2. Cell Culture and Labeling:
-
Culture cells to the desired confluence in standard medium.
-
Replace the standard medium with a medium containing a known concentration of L-Valine-1-¹³C and other essential nutrients. Unlabeled L-Valine should be omitted or its concentration minimized.
-
Incubate the cells for a predetermined period to allow for the incorporation of the labeled valine into cellular metabolites and proteins.
3. Metabolite Extraction:
-
Rapidly quench metabolic activity by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to separate the soluble metabolites from the cell debris and protein pellet.
4. Sample Analysis (LC-MS/MS):
-
Analyze the isotopic enrichment of metabolites in the soluble fraction using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
The mass shift of +1 m/z for valine-containing metabolites will indicate the incorporation of the ¹³C label.
5. Data Analysis:
-
Quantify the fractional labeling of targeted metabolites.
-
Use specialized software (e.g., INCA, Metran) to fit the labeling data to a metabolic model and estimate the intracellular metabolic fluxes.
Caption: A generalized workflow for a ¹³C-MFA experiment.
Protocol 2: Measuring Muscle Protein Synthesis Rate with L-Valine-1-¹³C
This protocol describes a method to determine the fractional synthetic rate (FSR) of muscle protein using a primed, constant infusion of L-Valine-1-¹³C.
1. Subject Preparation:
-
Subjects should fast overnight (8-10 hours) prior to the experiment.
-
Insert catheters into an antecubital vein for tracer infusion and in a contralateral hand or wrist vein for blood sampling.
2. Tracer Infusion:
-
Administer a priming dose of L-Valine-1-¹³C to rapidly achieve isotopic equilibrium in the precursor pool.
-
Immediately follow with a continuous intravenous infusion of L-Valine-1-¹³C at a constant rate for the duration of the experiment (e.g., 4-6 hours).
3. Sample Collection:
-
Collect blood samples at regular intervals to monitor the isotopic enrichment of plasma L-Valine-1-¹³C.
-
Obtain muscle biopsies (e.g., from the vastus lateralis) at the beginning and end of the infusion period.
4. Sample Processing:
-
Separate plasma from blood samples and process to isolate free amino acids.
-
Homogenize muscle tissue samples and separate the intracellular free amino acid pool and the mixed muscle protein fraction.
-
Hydrolyze the muscle protein to its constituent amino acids.
5. Isotopic Enrichment Analysis (GC-C-IRMS or LC-MS/MS):
-
Determine the ¹³C enrichment of L-Valine in the plasma, the muscle intracellular free pool, and the muscle protein hydrolysate using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) or LC-MS/MS.
6. FSR Calculation:
-
Calculate the FSR using the following formula: FSR (%/h) = [(E_p2 - E_p1) / (E_precursor * t)] * 100 Where:
-
E_p1 and E_p2 are the ¹³C enrichments in the protein-bound L-Valine at the start and end of the infusion, respectively.
-
E_precursor is the average ¹³C enrichment of the precursor L-Valine (from plasma or muscle intracellular free pool) over the infusion period.
-
t is the duration of the infusion period in hours.
-
Caption: A logical workflow for measuring muscle protein synthesis.
Conclusion
L-Valine-1-¹³C is an indispensable tool for modern biomedical research, enabling precise and dynamic measurements of metabolic processes that are not possible with its unlabeled counterpart. While their fundamental properties are nearly identical, the isotopic label provides a powerful means to trace, quantify, and model the intricate network of biochemical reactions in which L-Valine participates. This guide serves as a foundational resource for the effective application of both labeled and unlabeled L-Valine in research and development.
References
- 1. Valine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 11. researchgate.net [researchgate.net]
- 12. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KEGG PATHWAY: Valine, leucine and isoleucine degradation - Littorina saxatilis [kegg.jp]
A Technical Guide to L-Valine-1-13C: Identification, Analysis, and Application in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on L-Valine-1-13C, a stable isotope-labeled amino acid crucial for advancements in metabolic research and drug development. This document details its identification, physicochemical properties, and key applications, with a focus on experimental protocols for measuring protein synthesis and tracing metabolic pathways.
Identification and Physicochemical Properties
This compound is a form of the essential amino acid L-valine where the carbon atom at the first position (the carboxyl carbon) is replaced with the stable isotope carbon-13. This isotopic labeling allows for its use as a tracer in various biological studies without the concerns associated with radioisotopes.
Table 1: Identifiers for this compound
| Identifier | Value |
| CAS Number | 81201-85-6[1][2] |
| Molecular Formula | C₄¹³CH₁₁NO₂[3] |
| Molecular Weight | 118.14 g/mol [1][2] |
| IUPAC Name | (2S)-2-amino-3-methyl-[1-¹³C]butanoic acid |
| Synonyms | L-Valine-¹³C₁, L-(1-¹³C)Valine |
| PubChem CID | 11051625[4] |
| MDL Number | MFCD00084098[1] |
Table 2: Physicochemical Data for this compound
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 295-300 °C (subl.)[5][6] |
| Solubility | Soluble in water |
| Storage Temperature | -20°C[4] |
| Isotopic Purity | Typically ≥99 atom % ¹³C[1][2] |
Experimental Applications and Protocols
This compound is a powerful tool for researchers, primarily utilized in two key areas: the measurement of protein synthesis rates and metabolic flux analysis.
Measurement of Protein Fractional Synthetic Rate (FSR)
Stable isotope tracers like this compound are instrumental in determining the rate of protein synthesis in vivo. The protocol outlined below is based on the gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) method, a robust technique for measuring low isotopic enrichment levels.[7]
Experimental Protocol: Measurement of Protein FSR using L-[1-¹³C]Valine
1. Infusion of L-[1-¹³C]Valine:
-
A primed, continuous intravenous infusion of L-[1-¹³C]Valine is administered to the subject. A typical infusion rate is 2 mg kg⁻¹ h⁻¹ for a duration of 6 hours to reach an isotopic steady state in the plasma.[7]
2. Sample Collection:
-
Blood samples are collected at regular intervals to monitor the plasma enrichment of L-[1-¹³C]Valine.
-
Tissue biopsies (e.g., skeletal muscle) are taken at the beginning and end of the infusion period to measure the incorporation of the tracer into tissue proteins.[7]
3. Sample Preparation:
-
Plasma: Plasma is separated from blood samples, and amino acids are extracted.
-
Tissue: Tissue samples are homogenized, and proteins are precipitated. The protein pellet is then hydrolyzed to release individual amino acids.
4. Derivatization:
-
The amino acids from both plasma and tissue hydrolysates are derivatized to make them volatile for gas chromatography. A common method is the formation of N-methoxycarbonylmethyl (MCM) esters.[7] This derivatization is rapid and allows for good separation of valine from other branched-chain amino acids.[7]
5. GC/C/IRMS Analysis:
-
The derivatized samples are injected into a gas chromatograph for separation.
-
The separated amino acids are then combusted to CO₂ gas.
-
The isotopic ratio of ¹³CO₂ to ¹²CO₂ is measured by an isotope ratio mass spectrometer.[7]
6. Calculation of FSR:
-
The FSR is calculated using the following formula:
-
FSR (%/h) = (E_protein / E_precursor) * (1 / t) * 100
-
Where:
-
E_protein is the enrichment of L-[1-¹³C]Valine in the tissue protein (the difference in enrichment between the final and initial biopsies).
-
E_precursor is the enrichment of L-[1-¹³C]Valine in the precursor pool (typically plasma L-[1-¹³C]Valine enrichment at isotopic steady state).
-
t is the duration of the infusion in hours.
-
-
Metabolic Flux Analysis
Metabolic flux analysis (MFA) using stable isotopes like this compound allows researchers to trace the path of carbon atoms through metabolic pathways. This provides a quantitative understanding of the activity of different pathways under various conditions. This compound can be used to study the biosynthesis of valine itself and its contribution to other metabolic processes.
Signaling Pathways and Metabolic Networks
L-Valine Biosynthesis Pathway
The biosynthesis of L-valine is a fundamental metabolic pathway in microorganisms and plants, starting from pyruvate. Tracing the incorporation of ¹³C from labeled precursors through this pathway provides insights into the regulation of amino acid metabolism.
Caption: L-Valine Biosynthesis Pathway.
Experimental Workflow for Metabolic Flux Analysis
The following diagram illustrates a general workflow for a metabolic flux analysis experiment using a ¹³C-labeled substrate like L-Valine-1-¹³C.
Caption: General workflow for ¹³C-Metabolic Flux Analysis.
Relevance to Drug Development and Disease Research
Understanding how cells metabolize nutrients is critical in various disease states, particularly in cancer. The PI3K/Akt signaling pathway is a key regulator of cellular metabolism, promoting glucose uptake and glycolysis. While direct tracing of this specific signaling pathway with this compound is not commonly documented, studying the downstream metabolic effects using stable isotope tracers provides invaluable information on the metabolic reprogramming induced by such signaling cascades. This knowledge is essential for the development of novel therapeutic strategies that target cancer metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Valine - Wikipedia [en.wikipedia.org]
- 7. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Purity and Quality Specifications of L-Valine-1-13C
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity and quality specifications for L-Valine-1-13C, a stable isotope-labeled amino acid crucial for a range of applications in research and drug development. This document outlines the key quality attributes, detailed experimental protocols for their assessment, and the biological context of L-Valine in significant signaling pathways.
Quality and Purity Specifications
The quality of this compound is defined by a set of specifications that ensure its identity, purity, and suitability for its intended use in sensitive applications such as metabolic research, protein structure analysis, and as an internal standard in mass spectrometry. The following tables summarize the typical physical and chemical properties, as well as the purity specifications from various commercial suppliers.
Physical and Chemical Properties
| Property | Specification |
| Chemical Formula | C₄¹³CH₁₁NO₂ |
| Molecular Weight | 118.14 g/mol |
| CAS Number | 81201-85-6 |
| Appearance | White to off-white solid/crystalline powder |
| Melting Point | 295-300 °C (sublimes) |
| Optical Rotation | [α]20/D +27.5° (c = 8 in 6 M HCl)[1] |
| Solubility | Soluble in water, very slightly soluble in ethanol. |
Purity and Isotopic Enrichment Specifications
| Parameter | Specification | Source |
| Isotopic Purity (¹³C) | ≥ 99 atom % | [1][2] |
| Chemical Purity (Assay) | ≥ 98% (CP), ≥99.0% | [1][2] |
| Enantiomeric Purity | Specification not always listed, but crucial for biological applications. | - |
| Endotoxin | Endotoxin tested grades are available for specific applications. | [3] |
Experimental Protocols for Quality Assessment
Accurate and reliable analytical methods are essential for verifying the quality of this compound. This section provides detailed methodologies for the key experiments used to determine chemical purity, isotopic enrichment, and enantiomeric purity.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to assess the presence of impurities other than the D-enantiomer.
-
Principle: The sample is separated by reverse-phase HPLC, and the components are detected by a suitable detector, typically a UV or charged aerosol detector (CAD).
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or a buffered mobile phase).
-
Filter the solution through a 0.45 µm filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient program should be optimized to achieve good separation of potential impurities.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV at a low wavelength (e.g., 210 nm) or CAD for universal detection.
-
-
Data Analysis: The purity is calculated by comparing the peak area of this compound to the total area of all peaks in the chromatogram.
Isotopic Enrichment Analysis by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)
This is the gold standard for determining the precise isotopic enrichment of ¹³C in the molecule.[4][5]
-
Principle: The amino acid is first derivatized to make it volatile. The derivative is then separated by gas chromatography, combusted to CO₂, and the isotopic ratio of ¹³C/¹²C in the CO₂ is measured by an isotope ratio mass spectrometer.[4]
-
Derivatization Protocol (N(O,S)-ethoxycarbonyl ethyl ester): [4][6]
-
Dry the sample containing this compound under a stream of nitrogen.
-
Add a solution of pyridine and ethyl chloroformate in a suitable solvent (e.g., ethanol/pyridine).
-
The reaction proceeds at room temperature.[6]
-
The resulting N(O,S)-ethoxycarbonyl ethyl ester derivative is then extracted into an organic solvent (e.g., hexane) for injection into the GC-C-IRMS.
-
-
GC-C-IRMS Conditions:
-
GC Column: A polar capillary column suitable for amino acid derivative separation.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to ensure the separation of the valine derivative from other compounds.
-
Combustion Furnace: Operates at a high temperature (e.g., 950 °C) with a copper oxide catalyst to convert the analyte to CO₂ and water.
-
IRMS: The mass spectrometer is tuned to detect m/z 44, 45, and 46, corresponding to the different isotopologues of CO₂.
-
-
Data Analysis: The isotopic enrichment is calculated from the measured isotope ratios and expressed as atom percent ¹³C.
Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (HPLC)
This method is critical to ensure that the product is the biologically active L-enantiomer and to quantify any D-valine impurity.[7]
-
Principle: The amino acid is derivatized with a reagent that allows for the separation of the resulting diastereomers on a chiral stationary phase. o-Phthalaldehyde (OPA) in the presence of a chiral thiol is a common derivatization agent.[7]
-
Derivatization Protocol (OPA/Chiral Thiol): [7]
-
Prepare a solution of the this compound sample.
-
Mix with a solution of OPA and a chiral thiol (e.g., N-acetyl-L-cysteine) in a borate buffer.[8]
-
The reaction is rapid and the resulting diastereomeric isoindole derivatives are then separated by HPLC.
-
-
Chiral HPLC Conditions: [7]
-
Column: A chiral column, such as a Pirkle-type (e.g., Sumichiral OA-2500S) or a polysaccharide-based column (e.g., Chiralcel OD-3R).[7][9]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., with citric acid or sodium acetate). The composition is optimized for the best separation of the D- and L-valine derivatives.[8][9]
-
Flow Rate: Typically around 0.5 mL/min.[9]
-
Column Temperature: Controlled to ensure reproducible separation.
-
Detection: Fluorescence or UV detection, as the OPA derivative is highly fluorescent.[8]
-
-
Data Analysis: The enantiomeric purity is determined by calculating the percentage of the D-valine derivative peak area relative to the total peak area of both enantiomers.
Biological Significance and Signaling Pathways
L-Valine is a branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and energy metabolism. This compound is an invaluable tracer for studying these processes in vivo and in vitro.
L-Valine and the PI3K/Akt/mTOR Signaling Pathway
L-Valine is known to activate the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[10][11]
Caption: L-Valine activates the PI3K/Akt/mTOR pathway, promoting protein synthesis and cell growth.
Catabolism of L-Valine and Integration with the TCA Cycle
The breakdown of L-Valine provides energy and metabolic intermediates. The carbon skeleton of L-Valine enters the Tricarboxylic Acid (TCA) cycle as succinyl-CoA.[12]
Caption: The catabolic pathway of L-Valine, leading to the formation of Succinyl-CoA for the TCA cycle.
Conclusion
The rigorous quality control of this compound, encompassing its chemical, isotopic, and enantiomeric purity, is paramount for its effective use in scientific research and drug development. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers to verify the specifications of their materials. Furthermore, understanding the role of L-Valine in key cellular signaling and metabolic pathways is essential for designing and interpreting experiments that utilize this powerful isotopic tracer.
References
- 1. L-缬氨酸-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Determination of 13C isotopic enrichment of valine and threonine by GC–C–IRMS after formation of the N(O,S)-ethoxycarbo… [ouci.dntb.gov.ua]
- 4. Determination of 13C isotopic enrichment of valine and threonine by GC-C-IRMS after formation of the N(O,S)-ethoxycarbonyl ethyl ester derivatives of the amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Synthesis Rate Measurement with L-Valine-1-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise measurement of protein synthesis rates is fundamental to understanding cellular growth, metabolism, and the response to various physiological and pathological conditions. Stable isotope tracers, such as L-Valine-1-13C, offer a powerful and safe method for quantifying protein kinetics in vivo. This document provides detailed application notes and protocols for measuring protein synthesis rates using this compound, aimed at researchers, scientists, and professionals in drug development.
This compound is a non-radioactive, stable isotope-labeled amino acid that can be incorporated into newly synthesized proteins. By measuring the rate of its incorporation, researchers can calculate the fractional synthetic rate (FSR) of proteins in various tissues, providing critical insights into the anabolic and catabolic balance. This technique is particularly valuable in studies of muscle physiology, nutrition, aging, and the efficacy of therapeutic interventions targeting protein metabolism.
Data Presentation: Quantitative Parameters for this compound Tracer Studies
The following table summarizes key quantitative data from various studies that have utilized this compound to measure protein synthesis rates. This allows for easy comparison of experimental parameters across different models and conditions.
| Parameter | Human Study Example | Animal Study Example (Piglet) | Reference |
| Tracer | This compound | This compound | [1][2] |
| Infusion Method | Primed Constant Infusion | Constant Infusion | [1][2] |
| Priming Dose | 1.5 mg/kg | Not specified | [1] |
| Infusion Rate | 1.5 mg/kg/h | 2 mg/kg/h | [1][2] |
| Infusion Duration | 7.5 hours | 6 hours | [1][2] |
| Tissue of Interest | Musculus tibialis anterior | Skeletal muscle | [1][2] |
| Precursor Pool Surrogate | α-ketoisovalerate (α-KIV) | Plasma L-[1-13C]valine | [1][2] |
| Analytical Method | Isotope Ratio Mass Spectrometry (IRMS) & Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) & GC/MS | [1][2] |
| Measured Fractional Synthetic Rate (FSR) | 0.043 ± 0.002 %/h (SE) | 0.052 ± 0.007 %/h | [1][2] |
| Tracer Enrichment in Precursor Pool (Tracer Mole Ratio) | Not specified | 0.0740 ± 0.0056 (in plasma) | [2] |
| Tracer Enrichment in Protein-Bound Pool (Tracer Mole Ratio) | Not specified | 0.000236 ± 0.000038 (in muscle protein) | [2] |
Experimental Protocols
This compound Infusion Protocol (Primed Constant Infusion)
This protocol is designed to achieve a rapid and stable isotopic enrichment of the precursor pool for protein synthesis.
Materials:
-
Sterile this compound (99 atom % 13C)
-
Sterile 0.9% saline solution
-
Infusion pump
-
Catheters for venous access
Procedure:
-
Subject Preparation: Subjects should be in a post-absorptive state (overnight fast).
-
Catheter Placement: Insert a catheter into a forearm vein for tracer infusion and another catheter into a contralateral hand or wrist vein, which is heated to obtain arterialized-venous blood samples.
-
Priming Dose Calculation: The priming dose is administered to rapidly raise the isotopic enrichment of the precursor pool to the expected steady-state level. A common priming dose is equivalent to 60-90 minutes of the constant infusion rate. For a 1.5 mg/kg/h infusion, a priming dose of 1.5 mg/kg is appropriate.[1]
-
Tracer Preparation: Dissolve the calculated priming and infusion doses of this compound in sterile 0.9% saline. The solution should be passed through a sterile filter before administration.
-
Administration:
-
Administer the priming dose as a bolus injection over 2-3 minutes.
-
Immediately following the priming dose, begin the constant infusion using an infusion pump at the predetermined rate (e.g., 1.5 mg/kg/h).[1]
-
-
Blood Sampling: Collect arterialized-venous blood samples at regular intervals (e.g., every 30-60 minutes) throughout the infusion period to monitor the isotopic enrichment of plasma this compound and ensure a steady state is achieved.
-
Tissue Biopsy: Obtain tissue biopsies at the beginning and end of the steady-state period to measure the incorporation of this compound into tissue proteins.
Muscle Biopsy Collection and Processing
Materials:
-
Bergström biopsy needle
-
Lidocaine (local anesthetic)
-
Sterile surgical supplies
-
Liquid nitrogen
-
Pre-chilled mortars and pestles
-
Homogenization buffer
-
Centrifuge
Procedure:
-
Biopsy Site Preparation: Prepare the skin over the target muscle (e.g., vastus lateralis) using a sterile technique and administer a local anesthetic.
-
Biopsy Collection: Make a small incision and obtain a muscle sample (typically 50-100 mg) using a Bergström biopsy needle.[3]
-
Sample Handling: Immediately rinse the muscle tissue with cold saline to remove any blood, blot it dry, and then freeze it in liquid nitrogen.[3] Store samples at -80°C until analysis.
-
Protein Extraction and Hydrolysis:
-
Grind the frozen muscle tissue to a fine powder under liquid nitrogen.[4]
-
Homogenize the powdered tissue in a suitable buffer to precipitate proteins.
-
Centrifuge the homogenate to pellet the protein.
-
Wash the protein pellet multiple times to remove free amino acids.
-
Hydrolyze the protein pellet (e.g., with 6 M HCl at 110°C for 24 hours) to release individual amino acids.[4]
-
Sample Analysis by GC/C/IRMS
Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) is a highly sensitive method for determining the 13C enrichment of valine in both the precursor pool (plasma) and the protein-bound pool (tissue hydrolysate).
Procedure:
-
Amino Acid Derivatization: The amino acids in the plasma and tissue hydrolysates need to be derivatized to make them volatile for gas chromatography. A common method is the formation of N-acetyl methyl esters (NACME).[5]
-
GC Separation: Inject the derivatized sample into a gas chromatograph to separate the individual amino acids.
-
Combustion: The separated amino acids are then combusted at a high temperature (e.g., 1000°C) in a furnace to convert them into CO2 gas.[5]
-
IRMS Analysis: The CO2 gas is introduced into an isotope ratio mass spectrometer, which measures the ratio of 13CO2 to 12CO2. This ratio is used to determine the 13C enrichment of the valine.
Calculation of Fractional Synthetic Rate (FSR)
The FSR of protein is calculated using the following formula:
FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100
Where:
-
E_p1 and E_p2 are the 13C enrichments of protein-bound valine at two time points (from the two biopsies).
-
E_precursor is the average 13C enrichment of the precursor pool (e.g., plasma this compound or its ketoacid, α-KIV) during the time between the biopsies.
-
t is the time in hours between the two biopsies.
Visualizations
Experimental Workflow
Caption: Experimental workflow for measuring muscle protein synthesis.
mTOR Signaling Pathway in Protein Synthesis Regulation
Caption: The mTOR signaling pathway and its role in regulating protein synthesis.
References
- 1. Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscle Biopsy Sample Preparation and Proteomics Analysis Based on UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 5. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
Application Notes and Protocols: NMR Spectroscopy Applications of L-Valine-1-13C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the uses of L-Valine-1-13C in Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful isotopic labeling strategy offers specific insights into metabolic pathways, protein structure and dynamics, and drug-protein interactions. The following sections detail the core applications, complete with experimental protocols, quantitative data, and visual workflows to facilitate the integration of this compound into your research.
Application 1: Metabolic Flux Analysis
Stable isotope tracing with compounds like this compound is a cornerstone for quantifying the rates (fluxes) of metabolic pathways in living systems.[1][2][3][4] By introducing this compound into a biological system, researchers can track the incorporation of the 13C label into downstream metabolites, providing a dynamic view of cellular metabolism. This is particularly valuable in cancer research, where metabolic reprogramming is a hallmark of the disease.[5][6][7][8]
Signaling Pathway: Branched-Chain Amino Acid (BCAA) Catabolism
L-Valine, an essential branched-chain amino acid, is a key nutrient for cells. Its catabolism provides energy and building blocks for other macromolecules. The initial steps of BCAA catabolism are shared among leucine, isoleucine, and valine.[9] Tracking the fate of the 1-13C carbon from L-Valine provides quantitative data on the activity of this pathway.[10][11]
Experimental Protocol: 13C-Metabolic Flux Analysis (13C-MFA)
This protocol outlines the general steps for a 13C-MFA experiment using this compound.
1. Cell Culture and Isotope Labeling:
-
Culture cells of interest in a defined medium.
-
For the experimental group, replace the standard L-Valine in the medium with this compound at the same concentration.
-
Grow cells for a sufficient period to achieve isotopic steady state, where the labeling of intracellular metabolites is stable. This duration should be determined empirically for the specific cell line and growth conditions.[12]
2. Metabolite Extraction:
-
Harvest the cells rapidly to quench metabolic activity. This is often done by flash-freezing in liquid nitrogen.
-
Extract metabolites using a cold solvent mixture, such as 80% methanol.
-
Separate the polar metabolite-containing supernatant from the cell debris by centrifugation.
3. NMR Sample Preparation:
-
Lyophilize the polar metabolite extract.
-
Reconstitute the dried extract in a deuterated NMR buffer (e.g., D2O with a known concentration of a reference standard like DSS or TSP).[13][14][15]
-
Adjust the pH to ensure consistency across samples.
4. NMR Data Acquisition:
-
Acquire 1D 1H and 1D 13C NMR spectra.
-
For more detailed analysis and to resolve overlapping signals, acquire 2D NMR spectra such as 1H-13C HSQC.
5. Data Analysis and Flux Calculation:
-
Identify and quantify the 13C labeling patterns in valine and its downstream metabolites.
-
Use metabolic modeling software (e.g., INCA, Metran) to fit the labeling data to a metabolic network model and calculate the metabolic fluxes.[2]
Quantitative Data
The following table presents hypothetical, yet representative, data from a 13C-MFA experiment comparing a control cell line to a cancer cell line.
| Metabolite | Isotope | Control Cells: 13C Enrichment (%) | Cancer Cells: 13C Enrichment (%) |
| L-Valine | 1-13C | 95.2 ± 1.5 | 96.1 ± 1.2 |
| Succinyl-CoA | Derived from Valine | 15.3 ± 2.1 | 35.8 ± 3.4 |
| Citrate | Derived from Valine | 5.1 ± 0.8 | 12.5 ± 1.9 |
Data are presented as mean ± standard deviation.
Application 2: Protein Structure and Dynamics
Selective labeling of amino acids with 13C is a powerful technique for simplifying complex NMR spectra of proteins, enabling the study of large proteins and protein complexes.[16][17][18] L-Valine is often a target for such strategies due to its frequent presence in the hydrophobic cores of proteins.
Experimental Workflow: Selective Labeling for Protein NMR
Experimental Protocol: Selective Methyl Group Labeling
This protocol describes the selective labeling of valine methyl groups, a common strategy to probe protein structure and dynamics.
1. Protein Expression:
-
Transform an E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the protein of interest.
-
Grow the bacterial culture in a minimal medium (e.g., M9) containing 15N-ammonium chloride as the sole nitrogen source and deuterated glucose (if a deuterated background is desired).
-
Shortly before inducing protein expression (e.g., with IPTG), add the 13C-labeled precursor. For selective labeling of valine (and leucine) methyl groups, [3,3'-13C]-α-ketoisovalerate is commonly used.[19][20][21]
2. Protein Purification:
-
Harvest the cells by centrifugation and lyse them.
-
Purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography).
3. NMR Sample Preparation:
-
Exchange the purified protein into a deuterated NMR buffer.
-
Concentrate the protein to a suitable concentration for NMR (typically 0.1-1 mM).
4. NMR Data Acquisition:
-
Acquire a 2D 1H-13C HSQC spectrum. This experiment correlates the 13C nuclei with their directly attached protons, resulting in a simplified spectrum showing only the signals from the labeled methyl groups.[22]
-
Typical acquisition parameters on a 600 MHz spectrometer might include:
-
Spectral widths of ~16 ppm in the 1H dimension and ~25 ppm in the 13C dimension.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
5. Data Analysis:
-
Process the spectrum using NMR software (e.g., TopSpin, NMRPipe).
-
The resulting spectrum will show a set of well-resolved peaks, each corresponding to a specific valine (or leucine) methyl group in the protein.
Quantitative Data
The chemical shifts of the methyl groups are highly sensitive to their local environment.
| Protein | Valine Residue | Methyl Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Ubiquitin | Val5 | γ1 | 0.15 | 21.3 |
| γ2 | 0.28 | 20.8 | ||
| Val17 | γ1 | -0.05 | 20.1 | |
| γ2 | 0.54 | 22.5 | ||
| Val26 | γ1 | 0.81 | 21.9 | |
| γ2 | 0.75 | 21.5 |
Note: These are representative chemical shift values and can vary depending on the specific protein and experimental conditions.
Application 3: Drug Development and Screening
NMR spectroscopy is a powerful tool in drug discovery for identifying and characterizing ligand binding to protein targets.[23][24] Selectively labeling a protein with this compound (or more commonly, its precursors for methyl labeling) can significantly enhance the sensitivity and resolution of these screening experiments.
Logical Relationship: NMR-Based Fragment Screening
Experimental Protocol: 1H-13C HSQC Titration
This protocol outlines how to screen for ligand binding by monitoring changes in the NMR spectrum of a selectively labeled protein.
1. Labeled Protein Preparation:
-
Prepare a sample of the target protein with 13C-labeled valine methyl groups as described in the protocol for "Selective Methyl Group Labeling."
2. NMR Sample Preparation:
-
Dissolve the lyophilized labeled protein in a suitable NMR buffer to a final concentration of approximately 20-50 µM.[23]
-
Prepare a concentrated stock solution of the compound to be tested in the same buffer (or a compatible solvent like DMSO-d6).
3. NMR Data Acquisition:
-
Acquire a reference 2D 1H-13C HSQC spectrum of the protein alone.
-
Add a small aliquot of the compound stock solution to the protein sample to achieve the desired final concentration (e.g., in a 1:1 or 1:10 protein-to-ligand molar ratio).
-
Acquire another 2D 1H-13C HSQC spectrum after each addition of the compound.
4. Data Analysis:
-
Overlay the reference spectrum with the spectra containing the ligand.
-
Analyze the spectra for chemical shift perturbations (changes in the position of the peaks). Significant and specific chemical shift changes are indicative of binding.
-
The magnitude of the chemical shift perturbation can be used to map the binding site on the protein and to estimate the binding affinity (Kd).
Quantitative Data
The table below shows example data from an NMR titration experiment.
| Valine Residue | Methyl Group | Δδ (ppm) without Ligand | Δδ (ppm) with Ligand | Chemical Shift Perturbation (ppm) |
| Val35 | γ1 | 0.45 | 0.68 | 0.23 |
| γ2 | 0.32 | 0.51 | 0.19 | |
| Val78 | γ1 | 0.12 | 0.13 | 0.01 |
| γ2 | 0.25 | 0.25 | 0.00 | |
| Val92 | γ1 | 0.61 | 0.89 | 0.28 |
| γ2 | 0.55 | 0.78 | 0.23 |
A large chemical shift perturbation for specific residues (e.g., Val35 and Val92) suggests they are at or near the ligand-binding site.
By leveraging the specificity and sensitivity of NMR with this compound labeling, researchers can gain deep insights into cellular metabolism, protein structure, and molecular interactions, accelerating research and development in the life sciences.
References
- 1. Central Login - Loading Session Information [idp.kuleuven.be]
- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurisotop.com [eurisotop.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]
- 12. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pure.psu.edu [pure.psu.edu]
- 16. meihonglab.com [meihonglab.com]
- 17. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell-free synthesis of proteins with selectively 13C-labelled methyl groups from inexpensive precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mr.copernicus.org [mr.copernicus.org]
- 21. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 23. researchgate.net [researchgate.net]
- 24. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
Application Notes: GC-MS Analysis of L-Valine-1-13C for Metabolic Research
Introduction
L-Valine-1-13C is a stable isotope-labeled form of the essential branched-chain amino acid (BCAA) L-Valine. It serves as a crucial tracer in metabolic research to investigate a variety of physiological and pathophysiological processes. By tracing the incorporation and transformation of this compound, researchers can quantitatively assess protein synthesis rates, amino acid metabolism, and the flux through related metabolic pathways. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the detection and quantification of 13C-labeled compounds, offering high sensitivity and specificity. This document provides detailed protocols for the analysis of this compound in biological samples using GC-MS.
Applications
-
Measurement of Protein Fractional Synthetic Rates (FSR): this compound is used to determine the rate of protein synthesis in various tissues, such as skeletal muscle.[1]
-
Metabolic Flux Analysis (MFA): As a precursor in several metabolic pathways, this compound can be used to trace the flow of carbon through central metabolic routes.
-
Amino Acid Catabolism Studies: The breakdown of L-Valine can be monitored to understand BCAA catabolism in health and disease states like obesity and diabetes.[2]
-
Drug Development: Stable isotope-labeled compounds like this compound are utilized as tracers in pharmacokinetic and pharmacodynamic studies during the drug development process.[3]
Quantitative Data Summary
The following table summarizes representative quantitative data from a study utilizing L-[1-13C]valine infusion in piglets to measure protein fractional synthetic rates.[1]
| Parameter | Value (mean ± SEM) | Analytical Method |
| L-[1-13C]valine infusion rate | 2 mg kg-1 h-1 | - |
| Tracer mole ratio in plasma at isotopic steady state | 0.0740 ± 0.0056 | GC/MS |
| Tracer mole ratio in muscle protein fraction at 6 h | 0.000236 ± 0.000038 | GC/C/IRMS |
| Protein fractional synthetic rate in skeletal muscle | 0.052 ± 0.007% h-1 | Calculated |
| Limit of quantitation for L-[1-13C]valine tracer mole ratio | 0.0002 | GC/C/IRMS |
Experimental Protocols
A critical step in the GC-MS analysis of amino acids is their chemical modification (derivatization) to increase their volatility.[4] Several derivatization methods are available, and the choice depends on the specific analytical requirements.
Protocol 1: N-methoxycarbonylmethyl (MCM) Ester Derivatization
This method is rapid and provides good separation of branched-chain amino acids.[1]
Materials:
-
Methanol
-
Methyl chloroacetate
-
Triethylamine
-
Internal Standard (e.g., L-[15N]valine)
-
Sample containing L-Valine (e.g., plasma, protein hydrolysate)
Procedure:
-
Sample Preparation: For protein hydrolysates, hydrolyze the protein using 6 M HCl at 150 °C for 70 minutes.[5] For plasma samples, deproteinize by adding an equal volume of methanol, vortex, and centrifuge to remove precipitated proteins.
-
Drying: Transfer an aliquot of the supernatant or hydrolysate to a reaction vial and dry completely under a stream of nitrogen gas.
-
Derivatization:
-
Add 100 µL of a 1:4 (v/v) mixture of methyl chloroacetate and methanol.
-
Add 20 µL of triethylamine.
-
Vortex the mixture and heat at 70°C for 30 minutes.
-
-
Extraction: After cooling, add 100 µL of saturated sodium bicarbonate solution and 200 µL of ethyl acetate. Vortex and centrifuge.
-
Analysis: Transfer the upper organic layer to a GC-MS vial for analysis.
Protocol 2: N-acetyl methyl esters (NACME) Derivatization
This is another common derivatization method for amino acids.[5]
Materials:
-
1.85 M acidified methanol
-
Dichloromethane (DCM)
-
Acetic anhydride
-
Trimethylamine
-
Acetone
-
Ethyl acetate
-
Saturated NaCl solution
Procedure:
-
Sample Preparation and Drying: Follow steps 1 and 2 from Protocol 1.
-
Esterification: Add 1 mL of 1.85 M acidified methanol and heat at 100°C for 1 hour. Evaporate the remaining methanol under nitrogen.
-
Reagent Removal: Add 250 µL of DCM and evaporate under nitrogen to remove excess reagents.
-
Acetylation: Add 1 mL of a 1:2:5 (v/v/v) mixture of acetic anhydride, trimethylamine, and acetone. Heat at 60°C for 10 minutes. Evaporate the reagents under nitrogen.
-
Extraction: Add 2 mL of ethyl acetate and 1 mL of saturated NaCl solution. Vortex and separate the phases. Discard the aqueous phase and dry the ethyl acetate layer under nitrogen.
-
Reconstitution: Reconstitute the sample in a suitable volume of ethyl acetate for GC-MS analysis.
GC-MS Parameters
The following are general GC-MS parameters that can be adapted for the specific instrument and column used.
-
Gas Chromatograph: Thermo Trace GC 1310 or similar.[5]
-
Column: Agilent DB-35 (60 m x 0.32 mm ID, 1.5 µm film thickness) or similar.[5]
-
Injection: 1 µL, splitless at 260 °C.[5]
-
Carrier Gas: Helium at a constant flow of 2 mL/min.[5]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 min.
-
Ramp 1: 15 °C/min to 140 °C, hold for 4 min.
-
Ramp 2: 12 °C/min to 240 °C, hold for 5 min.
-
Ramp 3: 8 °C/min to 255 °C, hold for 35 min.[5]
-
-
Mass Spectrometer: Thermo Scientific Delta V Advantage isotope-ratio mass spectrometer or a quadrupole mass spectrometer.[5]
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity for targeted compounds.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Metabolic Pathway of L-Valine
This diagram shows the initial steps in the catabolism of L-Valine, which is a key pathway traced using this compound.
References
- 1. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ckisotopes.com [ckisotopes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
Application Note: Quantification of L-Valine-1-¹³C in Biological Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)
References
- 1. chempep.com [chempep.com]
- 2. Tracing of Amino Acids Dynamics in Cell Lines Based on 18O Stable Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 6. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. restek.com [restek.com]
Application Notes and Protocols for L-Valine-1-13C in BCAA Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain amino acids (BCAAs), including L-valine, L-leucine, and L-isoleucine, are essential amino acids that play critical roles beyond being simple building blocks for proteins. They are key regulators of protein synthesis and degradation, and their catabolism provides a significant source of energy, particularly in skeletal muscle.[1] Altered BCAA metabolism is increasingly implicated in a variety of pathological conditions, including metabolic syndrome, diabetes, cancer, and neurodegenerative diseases.[2][3][4] Stable isotope tracers, such as L-Valine-1-13C, are powerful tools for investigating the dynamics of BCAA metabolism in vivo and in vitro, enabling researchers to trace the metabolic fate of valine and quantify fluxes through various metabolic pathways.[5][6][7]
This document provides detailed application notes and protocols for the use of this compound in studying BCAA metabolism, intended for researchers, scientists, and professionals in drug development.
Principle of this compound Tracing
This compound is a non-radioactive, stable isotope-labeled form of the amino acid L-valine, where the carbon atom at the C-1 position (the carboxyl carbon) is replaced with its heavier isotope, 13C.[8] When introduced into a biological system, this compound behaves almost identically to its unlabeled counterpart and is incorporated into the same metabolic pathways. By using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the 13C label can be detected and quantified in downstream metabolites.[5][7][9] This allows for the precise tracking of valine's contribution to various metabolic processes, including protein synthesis, catabolism through the BCAA pathway, and entry into the tricarboxylic acid (TCA) cycle.
Applications in BCAA Metabolism Research
The use of this compound as a metabolic tracer has numerous applications in understanding BCAA metabolism in both health and disease:
-
Quantification of Whole-Body and Tissue-Specific Protein Synthesis and Breakdown: By measuring the incorporation of this compound into proteins and its release from protein breakdown, researchers can determine the rates of protein turnover in different tissues.[10]
-
Elucidation of BCAA Catabolic Pathways: Tracing the 13C label through the BCAA catabolic pathway helps to identify the activity of key enzymes and the production of important intermediates.[1][11]
-
Investigation of Metabolic Reprogramming in Disease: this compound can be used to study how BCAA metabolism is altered in diseases like cancer, where tumor cells may exhibit increased reliance on BCAAs for energy and biosynthesis.[12][13][14]
-
Assessment of Nutrient Utilization and Inter-organ Metabolism: This tracer can help to understand how different organs and tissues contribute to whole-body BCAA homeostasis.[2][11]
-
Drug Discovery and Development: By assessing the impact of therapeutic agents on BCAA metabolic pathways, this compound can be a valuable tool in preclinical and clinical drug development.
Experimental Protocols
Protocol 1: In Vivo Whole-Body BCAA Metabolism Study in Mice Using Labeled Feed
This protocol is adapted from studies investigating whole-body BCAA metabolism in mouse models.[2][12]
Objective: To determine the contribution of dietary and tissue protein-derived BCAAs to plasma BCAA levels and to assess whole-body protein turnover.
Materials:
-
This compound (or L-Valine-13C5 for broader labeling)
-
Custom mouse feed containing a defined percentage of labeled L-valine (e.g., 20% labeled, 80% unlabeled).[2]
-
Metabolic cages for sample collection.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Tissue collection tools.
-
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system.[15][16]
Procedure:
-
Acclimatization: House mice in metabolic cages and acclimate them to the control diet for several days.
-
Labeled Diet Administration:
-
Short-term Labeling: Provide the 13C-BCAA-containing diet and collect blood samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) to assess the kinetics of BCAA uptake and disposal.[2]
-
Long-term Labeling: Feed mice the labeled diet for an extended period (e.g., 7-14 days) to achieve steady-state labeling of tissue protein stores.[2]
-
-
Sample Collection:
-
Blood: Collect blood via tail vein or retro-orbital bleeding into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C.
-
Tissues: At the end of the study, euthanize mice and harvest tissues of interest (e.g., skeletal muscle, liver, adipose tissue).[2] Flash-freeze in liquid nitrogen and store at -80°C.
-
-
Sample Preparation:
-
Analytical Measurement:
Protocol 2: In Vivo BCAA Kinetics Study Using Intravenous Infusion
This protocol is designed for determining protein fractional synthetic rates and BCAA oxidation.[10][11]
Objective: To measure the rate of protein synthesis and BCAA catabolism in specific tissues.
Materials:
-
Sterile this compound solution for infusion.
-
Infusion pump and catheters.
-
Blood and tissue collection supplies.
-
Gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS) or LC-MS/MS system.[10]
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., piglet, rodent) and insert catheters for tracer infusion and blood sampling.
-
Tracer Infusion: Administer a primed-continuous intravenous infusion of this compound (e.g., 2 mg/kg/h for 6 hours).[10]
-
Blood Sampling: Collect blood samples at regular intervals to monitor plasma isotopic enrichment and ensure isotopic steady state is reached.
-
Tissue Biopsy: At the end of the infusion period, collect tissue biopsies from the muscle or other tissues of interest.
-
Sample Processing and Analysis:
-
Process plasma and tissue samples as described in Protocol 1.
-
Derivatize amino acids (e.g., N-methoxycarbonylmethyl ester for GC/C/IRMS analysis) to improve chromatographic separation and detection.[10]
-
Measure the 13C enrichment in the protein-bound and free amino acid pools to calculate the fractional synthetic rate (FSR).
-
Data Presentation
Quantitative data from this compound tracer studies should be summarized in clear and structured tables to facilitate comparison and interpretation.
| Parameter | Value | Tissue/Fluid | Experimental Condition | Reference |
| L-[1-13C]valine Tracer Mole Ratio (Plasma) | 0.0740 ± 0.0056 | Plasma | Isotopic steady state after infusion in piglets | [10] |
| L-[1-13C]valine Tracer Mole Ratio (Muscle Protein) | 0.000236 ± 0.000038 | Skeletal Muscle | 6 hours post-infusion in piglets | [10] |
| Protein Fractional Synthetic Rate | 0.052 ± 0.007 %/h | Skeletal Muscle | Growing piglets | [10] |
| 13C-BCAA Labeling (from 20% labeled feed) | ~11-12% | Gastrocnemius Muscle | Long-term labeled diet in mice | [2] |
| 13C-BCAA Labeling (from 20% labeled feed) | ~7-8% | Liver | Long-term labeled diet in mice | [2] |
| Metabolite | Fold Increase in 13C Labeling (MCKα vs. WT mice) | Tissue | Experimental Condition | Reference |
| TCA Intermediates | ~7-fold | Tibialis Anterior Muscle | 13C-valine bolus injection | [11] |
| TCA Intermediates | ~15-fold | Quadriceps Muscle | 13C-valine bolus injection | [11] |
Visualization of BCAA Catabolic Pathway
The following diagram illustrates the catabolic pathway of branched-chain amino acids, highlighting the key enzymes and the entry points of valine-derived carbons into the TCA cycle.
References
- 1. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ckisotopes.com [ckisotopes.com]
- 3. Impaired branched-chain amino acid (BCAA) catabolism during adipocyte differentiation decreases glycolytic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. physoc.org [physoc.org]
- 7. Exploring Stable Isotope Tracers in Protein Metabolism | Technology Networks [technologynetworks.com]
- 8. L -Valine-1-13C 13C 99atom 81201-85-6 [sigmaaldrich.com]
- 9. Stable Isotope Methodology - Research - Maastricht University [maastrichtuniversity.nl]
- 10. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application Note 43 â Analysis of Whole-Body Branched-Chain Amino Acid Metabolism in Mice Utilizing 20% Leucine 13C6 and 20% Valine 13C5 Mouse Feed [isotope.com]
- 13. eurisotop.com [eurisotop.com]
- 14. Targeting valine catabolism to inhibit metabolic reprogramming in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid and Precise Measurement of Serum Branched-Chain and Aromatic Amino Acids by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
Quantifying L-Valine-1-13C Enrichment in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Valine, an essential branched-chain amino acid (BCAA), plays a critical role in protein synthesis, nitrogen balance, and cellular signaling. The use of stable isotope-labeled L-Valine, particularly L-Valine-1-13C, has become an indispensable tool in metabolic research to trace its metabolic fate and quantify its incorporation into proteins and other metabolites. This document provides detailed application notes and protocols for the quantification of this compound enrichment in various biological samples, enabling researchers to accurately measure metabolic fluxes and protein synthesis rates. The methodologies described herein are primarily centered around mass spectrometry-based techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Core Applications
The ability to accurately quantify this compound enrichment is crucial for a variety of research and drug development applications, including:
-
Measuring Protein Synthesis Rates: Tracking the incorporation of this compound into newly synthesized proteins provides a direct measure of protein fractional synthetic rates in different tissues and cell types.[1]
-
Metabolic Flux Analysis: Tracing the 13C label through various metabolic pathways allows for the elucidation and quantification of metabolic fluxes, providing insights into cellular metabolism in health and disease.
-
Understanding Disease Pathophysiology: Alterations in amino acid metabolism are associated with numerous diseases, including cancer and metabolic disorders. Quantifying this compound enrichment can help to understand the metabolic reprogramming that occurs in these conditions.
-
Drug Efficacy and Target Engagement: Evaluating the effect of therapeutic interventions on protein synthesis and amino acid metabolism can provide valuable information on drug efficacy and mechanism of action.
Analytical Methodologies
The two primary analytical techniques for quantifying this compound enrichment are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method has its own advantages and considerations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of amino acid isotope enrichment. It offers high chromatographic resolution and sensitivity. A key step in GC-MS analysis of amino acids is derivatization to increase their volatility.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly LC-MS/MS, has gained prominence for its high sensitivity, specificity, and ability to analyze a wide range of compounds without the need for derivatization in some cases. It is particularly well-suited for high-throughput analysis.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of this compound enrichment using GC-MS and LC-MS/MS. These values are indicative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Table 1: GC-MS Performance Characteristics for this compound Analysis
| Parameter | Typical Value/Range | Reference |
| Limit of Quantitation (LOQ) | 0.0002 tracer mole ratio | [1] |
| Precision (Inter-day Repeatability) | < 5.5% at 0.112 atom% enrichment | [3] |
| Linearity | Good linear relationship observed | [1] |
| Derivatization Requirement | Yes (e.g., N-acetyl methyl esters, TBDMS) | [4] |
Table 2: LC-MS/MS Performance Characteristics for this compound Analysis
| Parameter | Typical Value/Range | Reference |
| Analysis Time | ~13 minutes per sample | [2] |
| Precision (%RSD) | < 20% | [2] |
| Derivatization Requirement | Optional (can be analyzed directly) | [2] |
| Sensitivity | High, suitable for low abundance samples | [5] |
Experimental Workflows and Protocols
Experimental Workflow
The general workflow for quantifying this compound enrichment in biological samples involves several key steps, from sample collection to data analysis.
Caption: General experimental workflow for quantifying this compound enrichment.
Detailed Experimental Protocols
Protocol 1: Sample Preparation from Biological Tissues for Protein-Bound this compound Analysis
This protocol describes the steps for hydrolyzing proteins from tissue samples and extracting the resulting amino acids.
Materials:
-
Biological tissue sample
-
6 M Hydrochloric acid (HCl)
-
Heptane:Chloroform (6:5, v/v)
-
Nitrogen gas supply
-
Heating block or oven
-
Centrifuge
-
Vortex mixer
-
Pyrolyzed glass vials with PTFE-lined caps
Procedure:
-
Homogenization: Homogenize the frozen tissue sample in an appropriate buffer on ice.
-
Protein Precipitation: Precipitate the protein by adding a suitable agent (e.g., ice-cold perchloric acid) and centrifuge to pellet the protein. Wash the pellet to remove free amino acids.
-
Acid Hydrolysis:
-
Lipid Removal (if necessary):
-
Drying: Dry the samples in a heating block at 60°C under a gentle stream of nitrogen gas.[3]
-
Reconstitution: Reconstitute the dried amino acid pellet in a suitable solvent (e.g., HPLC-grade water or a buffer compatible with the subsequent analytical method).
Protocol 2: GC-MS Analysis of this compound Enrichment
This protocol outlines the derivatization and analysis of this compound using GC-MS.
Materials:
-
Extracted amino acid sample
-
Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)
-
Tetrahydrofuran (THF)
-
GC-MS system with a suitable column (e.g., SPB-1)
Procedure:
-
Derivatization:
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.[6]
-
Use a suitable temperature program to separate the amino acid derivatives. An example program: 70°C (hold 2 min), ramp to 140°C at 15°C/min (hold 4 min), ramp to 240°C at 12°C/min (hold 5 min), and finally ramp to 255°C at 8°C/min (hold 35 min).[4]
-
Operate the mass spectrometer in either full scan mode or selected ion monitoring (SIM) mode to detect the ions corresponding to the unlabeled (m/z) and 13C-labeled (m/z+1) valine derivative.
-
Protocol 3: LC-MS/MS Analysis of this compound Enrichment
This protocol describes the direct analysis of this compound using LC-MS/MS.
Materials:
-
Extracted amino acid sample
-
LC-MS/MS system with a suitable column (e.g., Raptor Polar X)
-
Mobile phase A (e.g., water with 0.1% formic acid)
-
Mobile phase B (e.g., acetonitrile with 0.1% formic acid)
Procedure:
-
Sample Preparation:
-
Dilute the reconstituted amino acid sample with an appropriate buffer.
-
Add an internal standard if necessary for absolute quantification.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC column.
-
Use a suitable gradient to separate the amino acids.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set up transitions for both unlabeled L-Valine and this compound.
-
-
Data Analysis:
-
Calculate the isotopic enrichment by determining the ratio of the peak area of the 13C-labeled L-Valine to the total peak area of both labeled and unlabeled L-Valine.
-
L-Valine Signaling Pathway
L-Valine, like other BCAAs, is not only a building block for proteins but also a signaling molecule that can activate key cellular pathways, notably the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 4. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lib3.dss.go.th [lib3.dss.go.th]
Application Notes and Protocols for In Vivo Infusion of L-Valine-1-13C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo infusion of L-Valine-1-13C, a stable isotope-labeled amino acid, to study protein synthesis, metabolic flux, and related cellular processes. The methodologies are intended for use in preclinical research settings, particularly with rodent models.
Introduction
L-Valine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis, energy metabolism, and as a precursor for other biomolecules. The use of L-Valine labeled with a stable isotope, such as Carbon-13 (¹³C), allows researchers to trace its metabolic fate in vivo without the safety concerns associated with radioactive isotopes. L-Valine-1-¹³C, specifically labeled at the carboxyl carbon, is a powerful tool for quantifying the rate of protein synthesis and assessing metabolic pathway dynamics in various physiological and pathological states. These studies are crucial for understanding disease mechanisms and for the development of novel therapeutic agents.
Quantitative Data Summary
The following tables summarize key quantitative parameters from published studies involving the in vivo administration of L-Valine-1-¹³C and related tracers.
Table 1: L-Valine-1-¹³C Infusion and Injection Parameters in Animal Models
| Parameter | Animal Model | Administration Route | Dosage/Infusion Rate | Duration | Key Findings |
| Infusion Rate | Piglets | Intravenous | 2 mg/kg/h | 6 hours | Mean tracer mole ratio in plasma at isotopic steady state was 0.0740 ± 0.0056.[1] |
| Injection Dose | Mice | Subcutaneous | 0.7 mg/g bodyweight | Single injection | Peak ¹³C valine enrichment in blood (~40%) reached at 30 minutes. |
| Oral Gavage Dose | Mice | Oral | 1 g/kg | Single dose | Stimulated GLP-1 secretion comparable to oral glucose. |
Table 2: Measured Isotopic Enrichment and Calculated Protein Synthesis Rates
| Parameter | Tissue/Fluid | Value | Animal Model | Analytical Method |
| Tracer Mole Ratio in Plasma | Plasma | 0.0740 ± 0.0056 | Piglets | GC/MS |
| Tracer Mole Ratio in Muscle Protein | Skeletal Muscle | 0.000236 ± 0.000038 | Piglets | GC/C/IRMS |
| Protein Fractional Synthetic Rate (FSR) | Skeletal Muscle | 0.052 ± 0.007% h⁻¹ | Piglets | GC/C/IRMS |
Experimental Protocols
Protocol for Intravenous Infusion of L-Valine-1-¹³C in Mice
This protocol details the continuous intravenous infusion of L-Valine-1-¹³C to measure the fractional synthetic rate (FSR) of proteins in tissues.
Materials:
-
L-Valine-1-¹³C (sterile, pyrogen-free)
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Catheterization supplies (e.g., jugular vein catheter)
-
Infusion pump
-
Blood collection supplies (e.g., heparinized capillaries, EDTA tubes)
-
Tissue harvesting tools (forceps, scissors, liquid nitrogen)
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the experimental conditions for at least 3-4 days prior to the study.
-
Surgically implant a catheter into the jugular vein 3-4 days before the infusion to allow for recovery.
-
Fast the mice for 4-6 hours before the infusion to achieve a metabolic steady state.
-
-
Infusion Solution Preparation:
-
Prepare a sterile stock solution of L-Valine-1-¹³C in 0.9% saline. The concentration will depend on the desired infusion rate and the size of the animal. A common starting point is a concentration that allows for an infusion volume of approximately 150-200 µL/h.
-
Filter the solution through a 0.22 µm sterile filter.
-
-
Infusion Procedure:
-
Anesthetize the mouse using a consistent and monitored method.
-
Connect the catheter to the infusion pump.
-
Initiate the infusion with a priming bolus dose to rapidly achieve isotopic steady state in the plasma. The bolus dose is typically equivalent to the amount of tracer that will be infused over one hour.
-
Follow the bolus with a continuous infusion at a constant rate (e.g., adapting the 2 mg/kg/h rate used in piglets to mice, adjusting for metabolic rate differences).
-
-
Blood Sampling:
-
Collect a baseline blood sample (t=0) before starting the infusion.
-
Collect subsequent blood samples at regular intervals (e.g., 30, 60, 90, 120 minutes) to monitor the isotopic enrichment of L-Valine-1-¹³C in the plasma and confirm the attainment of a steady state.
-
-
Tissue Harvesting:
-
At the end of the infusion period, euthanize the mouse via an approved method.
-
Rapidly excise the tissues of interest (e.g., skeletal muscle, liver, heart).
-
Immediately freeze the tissues in liquid nitrogen to halt metabolic activity.
-
Store tissues at -80°C until analysis.
-
Sample Processing and Analysis
-
Plasma Analysis:
-
Deproteinize plasma samples.
-
Derivatize the amino acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) to determine the isotopic enrichment of L-Valine-1-¹³C.
-
-
Tissue Analysis:
-
Homogenize the frozen tissue.
-
Isolate the protein fraction from the tissue homogenate.
-
Hydrolyze the protein to its constituent amino acids.
-
Derivatize the amino acids and analyze for L-Valine-1-¹³C enrichment as described for plasma.
-
Calculation of Fractional Synthetic Rate (FSR)
The FSR of protein is calculated using the following formula:
FSR (%/h) = (E_p / E_a) * (1 / t) * 100
Where:
-
E_p is the enrichment of L-Valine-1-¹³C in the protein-bound pool.
-
E_a is the precursor enrichment (typically the steady-state plasma L-Valine-1-¹³C enrichment).
-
t is the duration of the infusion in hours.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo L-Valine-1-¹³C infusion.
L-Valine Metabolic Pathways
Caption: Key metabolic and signaling pathways involving L-Valine.
References
Troubleshooting & Optimization
Technical Support Center: L-Valine-1-13C Tracer Experiments
Welcome to the technical support center for L-Valine-1-13C tracer experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues, troubleshooting strategies, and frequently asked questions related to the use of this compound in metabolic research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a stable isotope-labeled form of the essential amino acid L-valine, where the carbon atom at the carboxyl position (C1) is replaced with a heavy isotope, carbon-13. It is a powerful tool used in metabolic research to trace the fate of valine in various biological systems. A primary application is the measurement of protein synthesis rates, as the incorporation of the labeled valine into newly synthesized proteins can be quantified. It is also used in metabolic flux analysis (MFA) to study the contributions of valine to different metabolic pathways.
Q2: How do I choose the right experimental platform for my this compound tracer study?
The choice between an in vitro (cell culture) and an in vivo (animal model) platform depends on your research question.
-
In vitro studies are well-suited for investigating cell-autonomous metabolic pathways in a controlled environment. They are ideal for mechanistic studies, drug screening, and understanding the metabolic rewiring of specific cell types, such as cancer cells.
-
In vivo studies provide a more systemic understanding of metabolism, accounting for inter-organ nutrient exchange and physiological regulation. They are essential for studying whole-body protein metabolism, and for research in areas like nutrition, disease physiology, and drug efficacy in a living organism.
Q3: What are the key considerations for designing a robust this compound tracer experiment?
A successful tracer experiment requires careful planning. Key considerations include:
-
Tracer Enrichment: The enrichment of this compound in the precursor pool (e.g., culture medium or plasma) should be high enough to be detected in the product (e.g., protein-bound valine) but not so high as to cause metabolic perturbations.
-
Isotopic Steady State: For many applications, it is crucial to achieve isotopic steady state, where the enrichment of the tracer in the precursor pool remains constant over time. This simplifies the modeling and calculation of metabolic fluxes.
-
Labeling Duration: The duration of the labeling period should be optimized based on the turnover rate of the metabolite or protein of interest. Short labeling times are suitable for rapidly turning over pools, while longer times are needed for more stable molecules.
-
Analytical Method: The choice of analytical technique (e.g., gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS)) will depend on the required sensitivity and the specific metabolites being analyzed.
Troubleshooting Guides
This section addresses common issues that researchers may encounter during this compound tracer experiments, along with potential causes and solutions.
Issue 1: Low or Undetectable 13C Enrichment in Protein-Bound Valine
| Potential Cause | Troubleshooting Steps |
| Insufficient Tracer Concentration | Increase the concentration of this compound in the culture medium or infusion solution. Ensure the final enrichment in the precursor pool is sufficient for detection. |
| Short Labeling Time | For proteins with slow turnover rates, extend the labeling duration to allow for measurable incorporation of the tracer. |
| Low Rate of Protein Synthesis | The experimental model (e.g., quiescent cells) may have a naturally low rate of protein synthesis. Consider using a positive control with a known higher rate of protein synthesis. In some cases, stimulating the cells (e.g., with growth factors) may be appropriate. |
| Competition with Unlabeled Valine | High concentrations of unlabeled valine in the culture medium (e.g., from serum) can dilute the tracer. Use dialyzed fetal bovine serum to reduce the concentration of unlabeled amino acids. |
| Poor Tracer Uptake | Verify that the cells or organism can efficiently transport valine. Competition with other branched-chain amino acids (BCAAs) like leucine and isoleucine can inhibit valine uptake.[1] Ensure the medium composition does not have an excess of other BCAAs that could interfere with valine transport. |
Issue 2: High Variability in Isotopic Enrichment Data
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Standardize all sample collection, quenching, and extraction procedures to minimize variability between samples. Ensure rapid and effective quenching of metabolism to prevent changes in metabolite levels after harvesting. |
| Analytical Instrument Instability | Run quality control standards throughout the analytical run to monitor instrument performance. If significant drift is observed, recalibrate the instrument. |
| Biological Variability | Increase the number of biological replicates to improve statistical power. Ensure that all animals or cell cultures are treated consistently. |
| Contamination with Unlabeled Valine | Ensure all reagents and labware are free from contamination with unlabeled valine. |
Issue 3: Unexpected Labeling Patterns in Other Metabolites
| Potential Cause | Troubleshooting Steps |
| Metabolic Branching | The 13C label from this compound can be transferred to other metabolites through various metabolic pathways. This is expected and is the basis of metabolic flux analysis. Use pathway analysis software and consult metabolic databases to interpret these labeling patterns. |
| Recycling of 13CO2 | The decarboxylation of this compound can release 13CO2, which can then be re-incorporated into other metabolites through carboxylation reactions. This is a known phenomenon, particularly in in vivo studies, and can lead to M+1 labeling in various metabolites.[2][3][4] To account for this, it may be necessary to measure the enrichment of 13C in bicarbonate or use metabolic models that explicitly include CO2 fixation reactions. |
| Tracer Impurity | Ensure the purity of the this compound tracer. Contaminants could lead to unexpected labeled species. |
Experimental Protocols
Protocol 1: In Vitro this compound Labeling of Cultured Cells for Protein Synthesis Measurement
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Valine-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein precipitation agent (e.g., trichloroacetic acid - TCA)
-
Hydrolysis solution (e.g., 6N HCl)
-
Derivatization reagents for GC-MS analysis
Procedure:
-
Media Preparation: Prepare "heavy" labeling medium by supplementing valine-free medium with this compound at the desired concentration. Also, prepare a "light" control medium with unlabeled L-valine at the same concentration. Both media should be supplemented with dFBS and other necessary components.
-
Cell Seeding: Seed cells in culture plates and allow them to adhere and grow to the desired confluency in standard "light" medium.
-
Labeling:
-
Aspirate the standard medium and wash the cells once with pre-warmed PBS.
-
Add the pre-warmed "heavy" labeling medium to the cells.
-
Incubate the cells for the desired labeling period. This should be optimized based on the expected protein turnover rate.
-
-
Cell Harvest and Lysis:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold cell lysis buffer and scrape the cells.
-
Collect the cell lysate and centrifuge to pellet cell debris.
-
-
Protein Precipitation and Hydrolysis:
-
Precipitate the protein from the lysate using TCA.
-
Wash the protein pellet to remove free amino acids.
-
Hydrolyze the protein pellet in 6N HCl at 110°C for 24 hours.
-
-
Sample Analysis:
-
Dry the hydrolysate and derivatize the amino acids for GC-MS or LC-MS analysis.
-
Analyze the samples to determine the isotopic enrichment of 13C in the protein-bound valine.
-
Protocol 2: In Vivo this compound Infusion for Measuring Protein Fractional Synthetic Rate (FSR)
This protocol is adapted from a study in piglets and should be adjusted for the specific animal model and experimental goals.[5]
Materials:
-
Sterile this compound solution for infusion
-
Anesthetic agents
-
Catheters for infusion and blood sampling
-
Anticoagulant (e.g., heparin)
-
Equipment for blood processing (centrifuge)
-
Reagents for plasma and tissue protein analysis (as in Protocol 1)
Procedure:
-
Animal Preparation: Anesthetize the animal and place catheters for intravenous infusion of the tracer and for arterial or venous blood sampling.
-
Primed, Continuous Infusion:
-
Administer a priming bolus of this compound to rapidly achieve a target plasma enrichment.
-
Immediately follow with a continuous infusion of this compound at a constant rate to maintain isotopic steady state. An infusion rate of 2 mg/kg/h for 6 hours has been used in piglets.[5]
-
-
Blood Sampling: Collect blood samples at regular intervals throughout the infusion to monitor the isotopic enrichment of this compound in the plasma and confirm that a steady state has been reached.
-
Tissue Biopsy: At the end of the infusion period, collect a tissue biopsy from the muscle or organ of interest. Immediately freeze the tissue in liquid nitrogen to quench metabolism.
-
Sample Processing:
-
Separate plasma from blood samples and store at -80°C.
-
Process the plasma and tissue samples to determine the isotopic enrichment of this compound in the free amino acid pool (plasma) and in the protein-bound fraction (tissue). This involves protein precipitation, hydrolysis, and derivatization as described in Protocol 1.
-
-
FSR Calculation: Calculate the fractional synthetic rate (FSR) using the following formula: FSR (%/h) = (E_protein / E_precursor) * (1 / t) * 100
-
Where E_protein is the enrichment of 13C in protein-bound valine, E_precursor is the enrichment of 13C in the precursor pool (plasma valine), and t is the duration of the infusion in hours.
-
Quantitative Data Summary
The following tables provide examples of quantitative data from this compound tracer experiments.
Table 1: In Vivo Protein Synthesis Measurement in Piglet Skeletal Muscle [5]
| Parameter | Value (Mean ± SEM) |
| L-[1-13C]valine Infusion Rate | 2 mg/kg/h |
| Infusion Duration | 6 h |
| Plasma L-[1-13C]valine Tracer Mole Ratio at Steady State | 0.0740 ± 0.0056 |
| Muscle Protein-Bound L-[1-13C]valine Tracer Mole Ratio at 6h | 0.000236 ± 0.000038 |
| Protein Fractional Synthetic Rate (FSR) | 0.052 ± 0.007 %/h |
Visualizations
Valine Metabolism and Tracer Fate
The following diagram illustrates the primary metabolic pathways of valine and the expected fate of the 13C label from this compound.
References
- 1. Leucine affects the metabolism of valine by isolated perfused rat hearts: relation to branched-chain amino acid antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 3. Measuring DNA synthesis rates with [1-13C]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Technical Support Center: L-Valine-1-13C Detection
Welcome to the technical support center for L-Valine-1-13C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving experimental sensitivity and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for enhancing the sensitivity of this compound detection?
A1: The most effective method for significantly boosting the detection sensitivity of this compound is through hyperpolarization, specifically using dissolution Dynamic Nuclear Polarization (dDNP). This technique can increase the nuclear spin polarization by several orders of magnitude, leading to a signal enhancement of more than 10,000-fold in the resulting NMR or MRI signal.[1][2]
Q2: How does dissolution Dynamic Nuclear Polarization (dDNP) work?
A2: In dDNP, the this compound sample is mixed with a stable organic free radical (an electron paramagnetic agent) and frozen at very low temperatures (around 1.2 K) in a high magnetic field (e.g., 3.35 T to 7 T).[3][4] Microwaves are then used to transfer the high electron spin polarization to the 13C nuclei.[1] Immediately before injection into the experimental system (e.g., an animal model or cell culture), the solid, hyperpolarized sample is rapidly dissolved in a superheated aqueous solution.[3] The resulting solution contains highly polarized this compound, which can be detected with exceptionally high sensitivity.
Q3: What is the typical lifetime of the hyperpolarized signal for 13C-labeled molecules?
A3: The hyperpolarized state is transient, and the signal decays back to thermal equilibrium with a time constant known as the spin-lattice relaxation time (T1). For many 13C-labeled metabolites, the T1 is typically less than one minute.[5] This short lifetime is a critical factor to consider in experimental design, as it dictates the available time for injection, substrate delivery, metabolic conversion, and data acquisition.
Q4: Can this compound be used for in vivo metabolic imaging?
A4: Yes, hyperpolarized this compound can be used for in vivo metabolic imaging to study various biological processes. Similar to the well-established use of hyperpolarized [1-13C]pyruvate for mapping metabolic activity in oncology and cardiology, hyperpolarized this compound can serve as a probe for amino acid metabolism, protein synthesis, and other relevant pathways.
Q5: What factors influence the success of a hyperpolarized this compound experiment?
A5: Several factors are crucial for a successful experiment:
-
T1 Relaxation Time: A longer T1 of the target molecule allows for a longer observation window.
-
Polarization Level: Higher initial polarization achieved through DNP results in a stronger signal.
-
Purity of the this compound: Paramagnetic impurities can significantly shorten the T1 relaxation time.[6]
-
Injection and Delivery: Rapid and efficient delivery of the hyperpolarized substrate to the tissue of interest is essential.
-
Pulse Sequence and Acquisition Parameters: The NMR/MRI acquisition protocol must be optimized for the specific dynamics of L-Valine metabolism.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal Detected | Insufficient Hyperpolarization: The DNP process may not have been efficient. | - Verify the concentration of the polarizing agent (free radical).- Ensure the sample was properly frozen and maintained at the correct temperature and magnetic field during polarization.- Check the microwave frequency and power. |
| Rapid Signal Decay: The T1 relaxation time of the this compound may be too short. | - Ensure the dissolution medium is free of paramagnetic impurities.- Minimize the time between dissolution and data acquisition.- Optimize the temperature and pH of the final solution, as these can affect T1. | |
| Inefficient Injection/Delivery: The hyperpolarized substrate is not reaching the target tissue in sufficient concentration. | - Optimize the injection protocol for speed and efficiency.- Confirm the patency of the injection line.- Consider the physiological parameters of the animal model that may affect substrate delivery. | |
| Poor Spectral Resolution | Magnetic Field Inhomogeneity: The magnetic field of the NMR/MRI scanner is not uniform across the sample. | - Perform shimming of the magnetic field before the experiment.- Ensure the sample is placed in the most homogeneous region of the magnet. |
| Broad Linewidths: This can be caused by various factors, including sample viscosity and temperature gradients. | - Optimize the composition of the dissolution medium to minimize viscosity.- Ensure the sample temperature is stable during acquisition. | |
| Inconsistent Results Between Experiments | Variability in Polarization Levels: The efficiency of the DNP process can vary. | - Standardize the sample preparation and polarization protocol.- Monitor the solid-state polarization level before dissolution, if possible. |
| Physiological Variability: Differences in the metabolic state of the animal model can affect results. | - Standardize the physiological state of the animals (e.g., fasting, anesthesia).- Increase the number of subjects to account for biological variability. |
Quantitative Data
The following table summarizes key quantitative parameters relevant to hyperpolarized 13C experiments. Note that the T1 relaxation time for this compound can vary depending on the specific molecular environment, solvent, temperature, and magnetic field strength.
| Parameter | Substrate | Value | Magnetic Field | Conditions | Reference |
| T1 Relaxation Time | N-[Acetyl-1-13C] valine | 10 s | 11.7 T | In solution | [1] |
| T1 Relaxation Time | [1-13C] Pyruvic acid | ~45 s | 3 T | In solution | [1] |
| Signal Enhancement | General 13C substrates | >10,000-fold | N/A | Post-dDNP | [1][2] |
| Solid-State 13C Polarization | General 13C substrates | Up to 50% | 3.35 T | During DNP | [1] |
Experimental Protocols
Protocol 1: Sample Preparation for Dynamic Nuclear Polarization
-
Prepare the this compound solution: Dissolve this compound in a suitable glass-forming solvent (e.g., a mixture of glycerol and water). The final concentration of this compound should be optimized for your specific experiment.
-
Add the polarizing agent: Add a stable organic free radical (e.g., OX063) to the this compound solution. The concentration of the radical is critical and should be carefully optimized (typically in the range of 15-30 mM).
-
Load the sample: Transfer the mixture into a sample cup suitable for your DNP polarizer.
-
Freeze the sample: Insert the sample into the DNP polarizer and freeze it by immersing it in liquid helium.
Protocol 2: Hyperpolarization and Dissolution
-
Set DNP parameters: Set the magnetic field and temperature for the DNP process (e.g., 3.35 T and 1.2 K).
-
Microwave irradiation: Apply microwaves at the appropriate frequency to initiate the polarization transfer from the electrons of the radical to the 13C nuclei of L-Valine.
-
Monitor polarization: If your system allows, monitor the build-up of the solid-state 13C polarization.
-
Dissolution: Once maximum polarization is achieved, rapidly dissolve the frozen sample by injecting a superheated, sterile aqueous buffer. The volume and temperature of the buffer should be optimized to ensure complete and rapid dissolution while maintaining a physiologically compatible final solution.
-
Quality control: After dissolution, quickly check the pH, temperature, and concentration of the hyperpolarized solution before injection.
Protocol 3: In Vivo Data Acquisition
-
Animal preparation: Anesthetize the animal and insert a catheter for the injection of the hyperpolarized substrate.
-
Positioning: Place the animal in the MRI scanner and acquire anatomical reference images (e.g., T1- or T2-weighted proton images).
-
Injection: Inject the hyperpolarized this compound solution as a bolus through the catheter. The injection should be rapid and synchronized with the start of the data acquisition.
-
Data acquisition: Use a specialized 13C MRI pulse sequence to acquire dynamic data of the this compound and its metabolic products. The acquisition parameters (e.g., flip angle, repetition time) should be optimized to capture the metabolic conversion without rapidly depleting the hyperpolarized magnetization.
-
Data analysis: Process the acquired data to generate metabolic maps and quantify the conversion of this compound to its downstream metabolites.
Visualizations
References
- 1. Chemistry and biochemistry of 13C hyperpolarized magnetic resonance using dynamic nuclear polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and biochemistry of 13C hyperpolarized magnetic resonance using dynamic nuclear polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Nuclear magnetic resonance spectroscopy: reinvestigation of carbon-13 spin-lattice relaxation time measurements of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-Valine-1-13C Isotopic Labeling Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing isotopic scrambling in studies utilizing L-Valine-1-13C. Accurate tracer-based metabolic flux analysis relies on the positional integrity of the isotope label. This resource offers troubleshooting guides, frequently asked questions, and detailed protocols to ensure the reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling in the context of this compound studies?
A1: Isotopic scrambling refers to the redistribution of the 13C label from the C1 position of L-valine to other carbon positions within the valine molecule or to other metabolites. This occurs through metabolic reactions that cleave and reform carbon-carbon bonds, leading to a loss of positional isotopic information.
Q2: Why is it critical to minimize isotopic scrambling?
Q3: What are the primary causes of isotopic scrambling for this compound?
A3: The main causes are metabolic in nature. The 13C label on the carboxyl group (C1) can be lost as 13CO2 through decarboxylation reactions. This 13CO2 can then be re-fixed into other molecules through carboxylation reactions, eventually re-entering pathways that synthesize amino acids, including valine, thereby scrambling the label.
Q4: What are the downstream consequences of significant isotopic scrambling?
A4: Significant scrambling can lead to an overestimation of the synthesis of certain metabolites and an underestimation of the activity of specific pathways. For instance, if the 13C from this compound is scrambled into the valine backbone, it may be incorrectly interpreted as de novo synthesis of valine.
Q5: How can I detect and quantify the extent of isotopic scrambling?
A5: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for detecting and quantifying scrambling.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can resolve different isotopologues of valine and its derivatives, allowing for the measurement of the positional distribution of the 13C label.[4][5]
Troubleshooting Guide
Q1: My mass spectrometry data shows a distribution of L-valine isotopologues (M+1, M+2, etc.) when I only expect M+1 from my this compound tracer. What is the likely cause?
A1: This is a classic sign of isotopic scrambling. The presence of M+2 and other higher mass isotopologues suggests that the 13C label has been incorporated into other positions of the valine molecule. This is likely due to the metabolic cycling of the 13C label. Review your sample quenching and extraction procedures, as continued metabolic activity after sample collection can contribute to this.
Q2: I suspect that scrambling is occurring during my sample preparation. How can I minimize this?
A2: Rapid and effective quenching of metabolism is crucial to prevent ex-vivo scrambling.[6][7] This involves rapidly stopping all enzymatic activity. The recommended approach is to use a cold solvent mixture (e.g., -80°C methanol or acetonitrile/methanol/water mixture) to instantly freeze metabolic activity.[7] Avoid repeated freeze-thaw cycles, which can compromise sample integrity.[6]
Q3: Are certain cell types or metabolic conditions more prone to this compound scrambling?
A3: Yes, cells with high metabolic rates, particularly those with active gluconeogenesis, anaplerosis, and the pentose phosphate pathway, may exhibit higher rates of scrambling.[8] This is because these pathways can contribute to the re-fixation of 13CO2. It is important to consider the specific metabolic characteristics of your experimental system.
Q4: Can my choice of analytical technique influence the observed level of scrambling?
A4: While the analytical technique itself does not cause scrambling, its ability to resolve positional isomers is key to detection. For instance, some derivatization methods for GC-MS can provide better separation of valine from other amino acids, which is important for accurate measurement.[9][10][11] High-resolution mass spectrometry is essential for resolving isotopologues with small mass differences.[4]
Quantitative Data Summary
The following tables provide a representative overview of expected versus observed isotopologue distributions in a hypothetical this compound tracing experiment, illustrating the impact of isotopic scrambling.
Table 1: Expected vs. Observed L-Valine Isotopologue Distribution with Minimal Scrambling
| Isotopologue | Expected Abundance (%) | Observed Abundance (%) | Interpretation |
| M+0 | Baseline | Baseline | Unlabeled Valine |
| M+1 | High | High | Valine labeled at the C1 position |
| M+2 | Low | Low | Natural abundance of 13C |
| M+3 | Negligible | Negligible | Natural abundance of 13C |
Table 2: Expected vs. Observed L-Valine Isotopologue Distribution with Significant Scrambling
| Isotopologue | Expected Abundance (%) | Observed Abundance (%) | Interpretation |
| M+0 | Baseline | Slightly Elevated | Dilution of labeled pool |
| M+1 | High | Moderately High | Labeled Valine |
| M+2 | Low | Elevated | Scrambling of 13C to another position |
| M+3 | Negligible | Slightly Elevated | Scrambling to multiple positions |
Experimental Protocols
Protocol 1: Rapid Quenching and Metabolite Extraction from Adherent Cells
-
Aspirate cell culture media.
-
Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) (less than 10 seconds).
-
Instantly add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol) to the culture dish to quench metabolism.[7]
-
Scrape the cells in the cold solvent and transfer the cell lysate to a pre-chilled tube.
-
Vortex the lysate thoroughly.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris.
-
Collect the supernatant containing the metabolites.
-
Store the supernatant at -80°C until analysis.
Protocol 2: Derivatization of L-Valine for GC-MS Analysis
This protocol outlines a general procedure for N-tert-butyldimethylsilyl (TBDMS) derivatization.
-
Dry the metabolite extract under a stream of nitrogen gas.
-
Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl).
-
Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
Visualizations
Caption: Metabolic pathway showing potential for this compound scrambling.
References
- 1. chempep.com [chempep.com]
- 2. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. agilent.com [agilent.com]
- 7. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative 13C metabolic flux analysis of pyruvate dehydrogenase complex-deficient, L-valine-producing Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of 13C isotopic enrichment of valine and threonine by GC-C-IRMS after formation of the N(O,S)-ethoxycarbonyl ethyl ester derivatives of the amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Derivatization methods for L-Valine-1-13C GC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions for the derivatization of L-Valine-1-13C for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Peak for L-Valine Derivative | Incomplete derivatization reaction. | - Ensure all reagents are fresh and anhydrous. - Optimize reaction temperature and time. Silylation reactions may require heating (e.g., 100°C for 4 hours for MTBSTFA).[1] - Ensure the sample is completely dry before adding derivatization reagents, as moisture can inhibit the reaction, especially for silylation methods.[1][2] |
| Degradation of the derivative. | - Analyze the sample as soon as possible after derivatization. - For silylation derivatives, which can be moisture-sensitive, ensure a dry environment during sample preparation and injection.[1][2] TBDMS derivatives (from MTBSTFA) are generally more stable than TMS derivatives (from MSTFA).[1] | |
| Adsorption of the analyte in the GC system. | - Ensure the GC inlet and column are properly maintained and deactivated. - Consider using a column with a different stationary phase. | |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC system. | - Check for and address any leaks in the system. - Use a fresh, high-quality column. - Ensure the liner is clean and properly deactivated. |
| Co-elution with other compounds. | - Optimize the GC temperature program to improve separation. - For chloroformate derivatives, ensure complete removal of excess reagent and byproducts. | |
| Inconsistent Peak Areas/Poor Reproducibility | Variability in the derivatization reaction. | - Precisely control reaction time, temperature, and reagent volumes. - Use an internal standard to correct for variations. For 13C-labeled compounds, a different stable isotope-labeled compound can be used. |
| Sample degradation. | - Store derivatized samples at low temperatures (e.g., -20°C) if immediate analysis is not possible.[3] | |
| Instability of derivatives. | - Alkylation methods, such as those using methyl chloroformate (MCF), have been reported to offer better reproducibility and stability compared to silylation (TMS) for some applications.[4] | |
| Presence of Multiple Derivative Peaks for L-Valine | Incomplete derivatization or side reactions. | - This can indicate that not all active sites on the valine molecule have reacted. Optimize the reaction conditions (time, temperature, reagent concentration) to favor the formation of a single, fully derivatized product. |
| Isotope Ratio Distortion | Isotopic effects during derivatization or chromatography. | - Strong isotope effects can sometimes alter the retention time of labeled versus unlabeled compounds.[5] This is generally minimal but should be considered. - Ensure that the derivatization reaction goes to completion to avoid kinetic isotope effects that could alter the measured isotope ratio. |
| Contribution of carbons from the derivatizing agent. | - Be aware of the number of carbon atoms added by the derivatizing agent when calculating isotopic enrichment, especially for combustion-based detection methods (GC-C-IRMS).[6] |
Frequently Asked Questions (FAQs)
Q1: Which derivatization method is best for this compound analysis?
A1: The "best" method depends on your specific experimental needs, including required sensitivity, sample matrix, and available instrumentation. The two most common approaches are silylation and alkylation/acylation.
-
Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are widely used and produce tert-butyldimethylsilyl (TBDMS) derivatives.[1] These derivatives are generally more stable than their trimethylsilyl (TMS) counterparts.[1] Silylation is a robust method but is sensitive to moisture.[1][2]
-
Alkylation/Acylation: This category includes methods using chloroformates, such as methyl chloroformate (MCF)[4] or ethyl chloroformate (ECF)[7], and anhydrides. Chloroformate derivatization can be performed directly in aqueous samples and can be automated.[8] These methods often offer good stability and reproducibility.[4]
Q2: Why is derivatization necessary for GC-MS analysis of L-Valine?
A2: L-Valine, like other amino acids, is a polar and non-volatile compound due to its zwitterionic nature at physiological pH.[1][7] GC-MS analysis requires analytes to be volatile and thermally stable to travel through the GC column. Derivatization replaces the active polar hydrogens on the amino and carboxyl groups with nonpolar moieties, increasing the volatility and thermal stability of the L-Valine molecule.[1][9]
Q3: Can the derivatization process affect the 13C label on my L-Valine?
A3: The this compound label is on the carboxyl carbon. Standard derivatization procedures that target the carboxyl and amino groups should not alter this label. For instance, esterification of the carboxyl group will attach a group to the 13C-labeled carbon, but the label itself remains.
Q4: How can I ensure my derivatization reaction is complete?
A4: To ensure complete derivatization, it is crucial to optimize reaction conditions such as temperature and time. For example, when using MTBSTFA, heating the reaction mixture at 100°C for 4 hours has been shown to be effective.[1] It is also recommended to analyze a standard of L-Valine under the same conditions to confirm the formation of a single, expected derivative peak.
Q5: What are the key differences in sample preparation for silylation versus chloroformate derivatization?
A5: A major difference is the tolerance to water.
-
Silylation (e.g., with MTBSTFA): Requires an anhydrous environment. Samples must be thoroughly dried before adding the reagent, as moisture will consume the reagent and lead to incomplete derivatization and unstable derivatives.[1][2]
-
Chloroformate (e.g., with ECF or MCF): This reaction can often be carried out in an aqueous solution, which can simplify the sample preparation workflow.[8]
Comparison of Common Derivatization Methods
| Derivatization Method | Reagent Example | Key Advantages | Key Disadvantages |
| Silylation | MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) | Forms stable TBDMS derivatives[1] | Highly sensitive to moisture[1][2]; may require higher temperatures and longer reaction times. |
| MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | Produces volatile by-products that elute early[9] | TMS derivatives can be less stable than TBDMS derivatives, especially in the presence of trace moisture. | |
| Alkylation/Acylation | ECF (Ethyl Chloroformate) / MCF (Methyl Chloroformate) | Good stability and reproducibility[4]; can be performed in aqueous media[8]; rapid reaction. | The reaction can be highly exothermic and may require careful pH control.[10] |
| PFPA (Pentafluoropropionic Anhydride) | Can produce derivatives with good sensitivity.[10] | May lead to racemization under certain conditions[10]; can be a two-step process.[3] |
Experimental Protocols & Workflows
Silylation with MTBSTFA
This protocol is a general guideline for the formation of TBDMS derivatives.
-
Sample Preparation: An aliquot of the sample containing this compound is placed in a reaction vial and dried completely, for instance, under a stream of nitrogen gas.
-
Derivatization: Add the silylation reagent (e.g., MTBSTFA) and a suitable solvent (e.g., acetonitrile).
-
Reaction: Cap the vial tightly and heat at an optimized temperature and time (e.g., 100°C for 2-4 hours).[1]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Alkylation with Ethyl Chloroformate (ECF)
This protocol outlines a general procedure for ECF derivatization.
-
Sample Preparation: An aqueous sample containing this compound is placed in a reaction vial.
-
Derivatization: Add a solution of ethanol and pyridine, followed by the addition of ethyl chloroformate. The reaction is typically rapid and occurs at room temperature.
-
Extraction: After the reaction, the derivatives are extracted into an organic solvent like chloroform or dichloromethane.
-
Analysis: The organic layer is collected and can be directly injected into the GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]
- 3. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts [mdpi.com]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-Valine-1-13C Data Analysis and Interpretation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with L-Valine-1-13C for metabolic tracer studies.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used in metabolic research?
This compound is a stable isotope-labeled version of the essential amino acid L-valine, where the carbon atom at the C1 position (the carboxyl carbon) is replaced with a heavy isotope of carbon (13C).[1] It is a valuable tracer used in metabolic flux analysis (MFA) to investigate various cellular processes, including protein synthesis, amino acid catabolism, and the contributions of branched-chain amino acids (BCAAs) to the tricarboxylic acid (TCA) cycle.[2][3] By tracking the incorporation of the 13C label into downstream metabolites, researchers can elucidate the activity of metabolic pathways under different physiological and pathological conditions, such as in cancer metabolism.[4][5][6]
2. What are the primary analytical techniques for analyzing this compound incorporation?
The most common analytical techniques for monitoring this compound are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and sensitive technique for quantifying 13C enrichment in amino acids and their metabolites.[7][8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high throughput and is suitable for analyzing a wide range of metabolites without derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the specific position of the 13C label within a molecule, which is crucial for resolving complex metabolic pathways.[10][11][12]
3. How do I correct for the natural abundance of 13C in my data?
Correcting for the natural abundance of 13C (approximately 1.1%) is a critical step for accurate quantification of isotopic enrichment.[13][14][15] This is typically done using computational algorithms that subtract the contribution of naturally occurring heavy isotopes from the measured mass isotopomer distributions.[16] Several software packages and custom scripts are available to perform this correction, which often involves matrix-based calculations.[16]
4. What is isotopic steady state and why is it important?
Isotopic steady state refers to the point in time during a labeling experiment where the isotopic enrichment of a particular metabolite remains constant.[17] Reaching this state indicates that the rate of influx of the labeled tracer into the metabolic pool is balanced by the rate of its efflux. Ensuring that your measurements are taken at isotopic steady state is crucial for accurate metabolic flux analysis.[17] The time to reach isotopic steady state varies depending on the metabolite and the biological system being studied.
Troubleshooting Guides
Issue 1: Low or No Detectable 13C Enrichment
Question: I am not detecting any significant 13C enrichment in my target metabolites after introducing this compound. What could be the problem?
Answer: This is a common issue that can arise from several factors related to your experimental setup and analytical method. Follow these troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Insufficient Labeling Time | Ensure that the duration of exposure to this compound is sufficient to allow for detectable incorporation into downstream metabolites. The time required to reach isotopic steady state can vary significantly between different metabolic pathways and cell types.[17] |
| Low Tracer Concentration | Verify the concentration of this compound in your culture medium. If the concentration is too low, the isotopic enrichment in your target metabolites may be below the detection limit of your instrument.[18] |
| Cellular Uptake Issues | Confirm that your cells are efficiently taking up L-valine from the medium. Issues with amino acid transporters can limit the availability of the tracer inside the cell. |
| Metabolic Pathway Inactivity | The metabolic pathway you are investigating may have low activity under your experimental conditions. Consider using a positive control or altering the experimental conditions to stimulate the pathway of interest. |
| Analytical Sensitivity | Check the sensitivity of your mass spectrometer or NMR instrument. For low-level enrichment, a highly sensitive instrument and optimized analytical method are crucial.[18][19] |
| Sample Preparation Errors | Review your sample preparation protocol for any potential errors, such as sample degradation or loss of metabolites during extraction. |
Issue 2: High Background Noise and Interfering Peaks
Question: My mass spectra show high background noise and several interfering peaks, making it difficult to quantify the 13C enrichment of valine. How can I resolve this?
Answer: High background and interfering peaks can obscure your signal of interest. Consider the following solutions:
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | The sample matrix (e.g., salts, lipids, or other cellular components) can interfere with the ionization of your target analyte. Optimize your sample extraction and clean-up procedures to remove these interfering substances. |
| Contamination | Contamination can be introduced from various sources, including solvents, reagents, and labware. Use high-purity solvents and reagents and ensure that all labware is scrupulously clean. |
| Co-eluting Compounds | In chromatography-based methods, other compounds may co-elute with your analyte of interest, leading to overlapping peaks. Adjust your chromatographic method (e.g., change the gradient, temperature, or column) to improve the separation. |
| Derivatization Issues (GC-MS) | Incomplete or side reactions during derivatization can generate multiple products and interfering peaks. Optimize your derivatization protocol to ensure complete and specific derivatization of your target analyte.[7] |
| Instrument Maintenance | A dirty ion source or mass analyzer can lead to high background noise. Perform routine maintenance on your instrument as recommended by the manufacturer. |
Quantitative Data Summary
Table 1: Typical Isotopic Enrichment and Measurement Precision
| Parameter | Typical Range | Analytical Method | Reference |
| Tracer Mole Ratio in Plasma (Steady State) | 0.0740 ± 0.0056 | GC/MS | [18] |
| Tracer Mole Ratio in Muscle Protein | 0.000236 ± 0.000038 | GC/C/IRMS | [18] |
| Limit of Quantitation (Tracer Mole Ratio) | 0.0002 | GC/C/IRMS | [18] |
| Inter-day Repeatability (CV) | < 5.5% at 0.112 atom% enrichment | GC-C-IRMS | |
| Measurement Error (σ) | < ±1‰ | GC-C-IRMS | [20] |
Experimental Protocols
Protocol 1: this compound Labeling in Cell Culture
This protocol provides a general guideline for labeling adherent mammalian cells with this compound.
Materials:
-
Mammalian cell line of interest
-
Complete growth medium
-
Dialyzed fetal bovine serum (dFBS)
-
L-Valine-free medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks or plates
-
Sterile labware
Procedure:
-
Cell Seeding: Seed cells in complete growth medium and allow them to attach and reach the desired confluency (typically 60-80%).
-
Media Preparation: Prepare the labeling medium by supplementing L-Valine-free medium with this compound to the desired final concentration. Also, add dFBS and other necessary supplements.
-
Washing: Aspirate the complete growth medium from the cells and wash the cell monolayer twice with pre-warmed sterile PBS to remove any residual unlabeled valine.
-
Labeling: Add the prepared labeling medium to the cells and place them back in the incubator. The duration of labeling will depend on the specific experimental goals and the time required to reach isotopic steady state.
-
Metabolite Extraction: After the desired labeling period, rapidly quench metabolism and extract the metabolites. A common method is to aspirate the labeling medium, wash the cells with ice-cold PBS, and then add a cold extraction solvent (e.g., 80% methanol).
-
Sample Collection: Scrape the cells in the extraction solvent and collect the cell lysate. Centrifuge to pellet the cell debris and collect the supernatant containing the extracted metabolites.
-
Sample Storage: Store the metabolite extracts at -80°C until analysis.
Protocol 2: GC-MS Analysis of 13C-Valine Enrichment
This protocol outlines the general steps for derivatization and analysis of 13C-labeled valine using GC-MS.
Materials:
-
Metabolite extract containing 13C-labeled valine
-
Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% TBDMSCl)
-
Solvents (e.g., pyridine, ethyl acetate)
-
GC-MS system with an appropriate column (e.g., DB-5ms)
Procedure:
-
Sample Drying: Evaporate the solvent from the metabolite extract to complete dryness under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization:
-
Add the derivatization reagent mixture to the dried sample.
-
Incubate the sample at an elevated temperature (e.g., 70°C) for a specific duration (e.g., 30 minutes) to allow for complete derivatization.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use an appropriate temperature program for the GC oven to separate the derivatized amino acids.
-
Operate the mass spectrometer in either scan or selected ion monitoring (SIM) mode to detect the mass isotopomers of the derivatized valine.
-
-
Data Analysis:
-
Integrate the peak areas for the different mass isotopomers of valine.
-
Correct the raw data for the natural abundance of 13C.
-
Calculate the percentage of 13C enrichment.
-
Visualizations
Caption: Catabolic pathway of this compound.
Caption: Experimental workflow for this compound tracer studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Valine - Wikipedia [en.wikipedia.org]
- 3. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. Branched-chain amino acid catabolism promotes ovarian cancer cell proliferation via phosphorylation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting valine catabolism to inhibit metabolic reprogramming in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 10. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sample Preparation and Data Analysis for NMR-Based Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 12. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 13. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.tudelft.nl [research.tudelft.nl]
- 15. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
Correcting for background 13C abundance in L-Valine-1-13C experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Valine-1-13C as a tracer in metabolic studies. Proper correction for the natural abundance of 13C is critical for accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for the natural abundance of 13C in my this compound experiment?
A1: Carbon naturally exists as two stable isotopes: approximately 98.9% is 12C and 1.1% is 13C.[1] This means that even in an unlabeled biological sample, a certain percentage of any carbon-containing molecule, including valine, will naturally contain one or more 13C atoms. When you introduce this compound as a tracer, the mass spectrometer detects both the 13C incorporated from your tracer and the 13C that was already naturally present.[1][2] Failing to correct for this natural background abundance will lead to an overestimation of the tracer's contribution to metabolic pathways, resulting in inaccurate calculations of metabolic fluxes and pathway activities.[3]
Q2: What is a Mass Isotopomer Distribution (MID) and how does it relate to background correction?
A2: A Mass Isotopomer Distribution (MID) describes the relative abundance of all isotopic forms of a molecule, which differ in the number of heavy isotopes they contain.[1][4] For a molecule like valine, the MID would show the fraction of molecules with zero (M+0), one (M+1), two (M+2), etc., heavy isotopes. In a labeling experiment, the measured MID is a combination of the natural abundance MID and the enrichment from the 13C tracer.[1] The goal of the correction is to mathematically subtract the contribution of natural 13C abundance to determine the true isotopic enrichment from your this compound tracer.
Q3: Can I simply subtract the MID of an unlabeled sample from my labeled sample's MID?
A3: No, this is not a valid method for correction.[5] The contribution of natural 13C abundance is not a simple background subtraction. It follows a binomial distribution pattern that affects all mass isotopomers.[2] For example, a molecule that has incorporated one 13C from the tracer can also have another 13C atom due to natural abundance, thus appearing as an M+2 isotopomer. More sophisticated correction methods, often employing matrix-based calculations, are necessary to deconvolute these overlapping distributions accurately.[4][6]
Q4: What are some common software tools available for natural abundance correction?
A4: Several software packages and tools are available to perform accurate correction for natural isotope abundance. Some commonly used options include:
-
IsoCorrectoR: An R-based tool for correcting MS and MS/MS data for natural stable isotope abundance and tracer impurity.[3]
-
AccuCor2: An R-based tool specifically designed for dual-isotope tracer experiments (e.g., 13C and 15N).[7]
-
Other tools may be available as part of proprietary mass spectrometry software or as custom scripts in languages like Python or MATLAB.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no apparent 13C enrichment in valine or downstream metabolites. | 1. Inefficient tracer uptake or metabolism: The cells may not be efficiently taking up or utilizing the this compound. 2. Sample dilution: The labeled valine pool might be significantly diluted by large unlabeled intracellular or extracellular pools. 3. Incorrect sample preparation: The labeled metabolites may have been lost or diluted during the extraction process. 4. Metabolic scrambling: The 13C label may be lost or redistributed to other positions through unexpected metabolic pathways.[8] | 1. Optimize experimental conditions: Adjust incubation time, tracer concentration, and cell density. Ensure cells are in an appropriate metabolic state for the pathway of interest. 2. Pre-condition cells: Grow cells in a medium with a composition that encourages the use of the tracer. 3. Review and optimize extraction protocols: Ensure extraction methods are validated for the metabolites of interest to minimize loss. 4. Use advanced analytical techniques: Consider tandem mass spectrometry (MS/MS) to confirm the position of the 13C label.[8] |
| High variability in 13C enrichment across biological replicates. | 1. Inconsistent cell culture conditions: Differences in cell density, growth phase, or media composition between replicates. 2. Variable tracer addition: Inconsistent timing or concentration of this compound added to each replicate. 3. Inconsistent sample quenching and extraction: Variations in the timing and efficiency of stopping metabolic activity and extracting metabolites. | 1. Standardize cell culture protocols: Ensure all replicates are treated identically in terms of seeding density, growth time, and media conditions. 2. Use precise dispensing methods: Employ calibrated pipettes or automated liquid handlers for tracer addition. 3. Standardize quenching and extraction procedures: Use a rapid and consistent method to halt metabolism (e.g., quenching with cold methanol) and follow a standardized extraction protocol. |
| Corrected data shows negative enrichment for some isotopomers. | 1. Overcorrection: The correction algorithm may be overestimating the natural 13C abundance. 2. Incorrect molecular formula: The correction algorithm relies on the correct elemental composition of the analyte (including any derivatization agents). An incorrect formula will lead to an inaccurate correction matrix.[4][9] 3. Contamination or interfering ions: The mass spectrometer may be detecting an interfering compound with a similar mass-to-charge ratio. | 1. Verify correction parameters: Double-check all inputs to the correction software, including the molecular formula and the natural abundance of all relevant isotopes. 2. Analyze an unlabeled standard: Run an unlabeled valine standard to ensure the theoretical and measured MIDs match, which validates the correction matrix. 3. Improve chromatographic separation: Enhance the separation of your analyte from potential interferences by optimizing the liquid or gas chromatography method. 4. Use high-resolution mass spectrometry: This can help distinguish between your target metabolite and interfering ions. |
Experimental Protocols
Key Experiment: Correction for Natural 13C Abundance using a Correction Matrix
This protocol outlines the general steps for correcting mass spectrometry data for the natural abundance of 13C.
Methodology:
-
Data Acquisition:
-
Analyze your samples using a mass spectrometer (e.g., GC-MS or LC-MS) to obtain the mass isotopomer distributions (MIDs) of L-Valine and other metabolites of interest.
-
It is crucial to also analyze an unlabeled (natural abundance) sample of your biological matrix under the same conditions.
-
-
Determine the Elemental Composition:
-
For each metabolite of interest, determine its precise elemental formula. If a derivatization agent is used during sample preparation (common in GC-MS), its elemental formula must be included in the total elemental composition of the analyzed ion.[4]
-
-
Construct the Correction Matrix:
-
The correction is typically performed using a correction matrix. This matrix is constructed based on the elemental composition of the molecule and the known natural abundances of all its constituent isotopes (e.g., 13C, 15N, 18O, 29Si, 30Si).[10]
-
The matrix calculation is based on combinatorial probabilities.[1] This step is usually handled automatically by correction software.
-
-
Apply the Correction:
-
The measured MID vector is multiplied by the inverse of the correction matrix to yield the corrected MID vector, which represents the enrichment solely from the isotopic tracer.
-
This can be represented by the equation: Mcorrected = C-1 * Mmeasured , where Mcorrected is the corrected MID vector, C-1 is the inverse of the correction matrix, and Mmeasured is the raw measured MID vector.
-
-
Data Validation:
-
As a quality control step, apply the correction algorithm to the data from your unlabeled sample. The corrected MID for the unlabeled sample should show close to 100% M+0 and near-zero values for all other isotopomers.
-
Visualizations
Caption: Workflow for correcting 13C natural abundance.
Caption: Relationship between measured and corrected data.
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Correction of 13C mass isotopomer distributions for natural stable isotope abundance. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting low L-Valine-1-13C incorporation into proteins
Welcome to the technical support center for isotopic labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low L-Valine-1-13C incorporation into proteins.
Troubleshooting Guide: Low this compound Incorporation
This guide addresses common problems that can lead to poor incorporation of this compound into newly synthesized proteins.
Q1: I am observing low or no incorporation of this compound in my protein of interest. What are the potential causes?
A1: Low incorporation of this compound can stem from several factors throughout the experimental workflow. These can be broadly categorized into issues with the labeled precursor, cell culture conditions, and downstream sample processing and analysis.
Here is a logical workflow to diagnose the issue:
Caption: Troubleshooting workflow for low this compound incorporation.
Q2: How can I verify the quality of my this compound precursor?
A2: Ensuring the purity and isotopic enrichment of your this compound is a critical first step.
-
Mass Spectrometry Analysis: Analyze the this compound standard using mass spectrometry to confirm its molecular weight and isotopic purity.
-
Vendor Certificate of Analysis (CoA): Review the CoA from the supplier for detailed information on the chemical and isotopic purity of the batch you are using.
Q3: My cell culture conditions seem optimal, but labeling is still low. What metabolic factors could be at play?
A3: Several metabolic processes can dilute the labeled valine pool, leading to lower than expected incorporation.
-
Endogenous Valine Synthesis: Some cell lines may have the capacity for de novo synthesis of valine, particularly if they are not true auxotrophs. This will dilute the exogenously supplied this compound.
-
Amino Acid Recycling: Protein turnover and degradation can release unlabeled valine from pre-existing proteins, which then competes with the labeled valine for incorporation into new proteins.[1]
-
Metabolic Conversion: Valine can be catabolized, and the 13C label may be lost or transferred to other metabolites.[2][3] Valine undergoes transamination and oxidative decarboxylation, and its metabolic products can enter other pathways.[2]
The following diagram illustrates the metabolic fate of valine:
Caption: Simplified metabolic fate of this compound in a cell.
Q4: What are the key parameters to optimize in my labeling protocol?
A4: The duration of labeling and the concentration of the labeled amino acid are critical.
-
Labeling Time: The time required to reach steady-state labeling will depend on the protein turnover rate. For rapidly dividing cells and proteins with high turnover, a shorter labeling period may be sufficient. For more stable proteins, a longer duration is necessary.
-
Concentration of this compound: The concentration should be high enough to outcompete any endogenous unlabeled valine. However, excessively high concentrations can be toxic to some cells. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q5: I suspect issues with my protein extraction and hydrolysis. What should I look out for?
A5: Inefficient protein extraction or incomplete hydrolysis can lead to an underestimation of label incorporation.
-
Protein Solubilization: Ensure complete solubilization of your protein of interest. Inadequate solubilization will result in loss of protein before analysis.
-
Hydrolysis Conditions: Acid hydrolysis (typically 6N HCl at 110°C for 24 hours) is the standard method for releasing amino acids from proteins. Incomplete hydrolysis will result in the presence of peptides and an underestimation of the free labeled valine.
Frequently Asked Questions (FAQs)
Q1: What is a typical enrichment level I should expect for this compound incorporation?
A1: The expected enrichment can vary significantly depending on the experimental system. In some cell-free protein synthesis systems, labeling efficiencies of 70% or higher have been reported.[4] For in vivo studies, such as in piglets infused with L-[1-13C]valine, the tracer mole ratio in muscle protein can be much lower, for instance, around 0.000236.[5]
Q2: Are there alternative labeled precursors I can use to label valine residues?
A2: Yes, it is possible to use precursors that are further upstream in the valine biosynthesis pathway. For example, in bacterial expression systems, α-ketoisovalerate can be used to produce 13C-labeled leucine and valine residues.[6] This can be a cost-effective strategy and can help bypass issues related to the transport of valine into the cell.
Q3: How do I accurately quantify the incorporation of this compound?
A3: Mass spectrometry is the primary method for quantifying isotopic enrichment.
-
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): This is a highly sensitive method for determining low isotopic enrichment of L-[1-13C]valine.[5][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also frequently used to quantify 13C in protein-hydrolyzed amino acids.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): High-resolution mass spectrometers can be used to assess the molecular masses of peptides with great precision and infer information about labeling in amino acids.[8]
The choice of method will depend on the required sensitivity and the available instrumentation.
Q4: Can the position of the 13C label on the valine molecule affect the experiment?
A4: Yes, the position of the label is important. This compound has the label on the carboxyl carbon. If this carbon is lost during metabolic processes before protein incorporation, the label will not be detected in the final protein. It is crucial to understand the metabolic pathways of the specific labeled amino acid you are using.[2]
Experimental Protocols
Protocol 1: General Procedure for this compound Labeling in Cell Culture
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the labeling period.
-
Media Preparation: Prepare a custom culture medium that is deficient in unlabeled L-valine. Supplement this medium with the desired concentration of this compound.
-
Labeling: Remove the standard culture medium from the cells and wash them with phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period. This can range from a few hours to several days depending on the experimental goals.
-
Cell Harvest: After the labeling period, wash the cells with ice-cold PBS and harvest them for protein extraction.
-
Protein Extraction and Hydrolysis: Lyse the cells and extract the total protein. Hydrolyze the protein to free amino acids using 6N HCl at 110°C for 24 hours.
-
Analysis: Analyze the amino acid hydrolysate using GC-MS or a similar technique to determine the isotopic enrichment of valine.
Quantitative Data Summary
Table 1: Comparison of this compound Enrichment in Different Experimental Systems
| Experimental System | Sample Type | Tracer Mole Ratio / Enrichment | Analytical Method | Reference |
| Growing Piglets (in vivo) | Skeletal Muscle Protein | 0.000236 ± 0.000038 | GC/C/IRMS | [5] |
| Cell-Free Protein Synthesis | Purified Ubiquitin | >70% | 13C-HSQC NMR | [4] |
| Mammalian Cells (CHO) | Cell Lysate | 32.2% | High-Resolution MS | [9] |
References
- 1. liverpool.ac.uk [liverpool.ac.uk]
- 2. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell-free synthesis of proteins with selectively 13C-labelled methyl groups from inexpensive precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Resurrecting essential amino acid biosynthesis in mammalian cells | eLife [elifesciences.org]
Validation & Comparative
A Comparative Guide to L-Valine-1-13C and Other Stable Isotope Tracers in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of metabolic research, stable isotope tracers are indispensable tools for elucidating complex biological pathways. Among these, L-Valine-1-13C has emerged as a valuable probe for studying protein synthesis and amino acid metabolism. This guide provides an objective comparison of this compound with other commonly used stable isotope tracers, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate tracer for their specific research questions.
Performance Comparison of Stable Isotope Tracers
The selection of a stable isotope tracer is critical and depends on the specific metabolic pathway under investigation, the analytical methods available, and the research question. The following table summarizes quantitative data from studies comparing this compound and other tracers in the context of measuring muscle protein synthesis.
| Tracer | Isotope Label | Method | Fractional Synthetic Rate (FSR) (%/h) | Key Findings & Considerations | Reference |
| This compound | 13C | Primed Constant Infusion | 0.043 ± 0.002 | Provides a reliable measure of muscle protein synthesis. The rate can be influenced by the presence of other amino acids, as seen when a flooding dose of leucine was administered. | [1] |
| L-Leucine-1-13C | 13C | Flooding Dose | 0.060 ± 0.005 | The flooding dose method with leucine yielded a higher FSR compared to the constant infusion of valine. This highlights the potential for the method and the specific amino acid to influence the measured synthesis rate. | [1] |
| L-[ring-2H5]Phenylalanine | 2H | Flooding Dose | ~0.05 - 0.07 (in piglets) | A commonly used tracer for measuring protein synthesis. The route of administration (intravenous vs. intraperitoneal) can affect the measured FSR. | [2] |
| L-[2H3]Leucine | 2H | Primed Constant Infusion | Resting: ~0.086 (vastus lateralis), Post-exercise: ~0.109 (vastus lateralis) | Provides comparable results to [2H5]-phenylalanine for measuring resting and post-exercise muscle protein synthesis, suggesting interchangeability in certain contexts. | [3] |
| L-[ring-13C6]Phenylalanine | 13C | Primed Constant Infusion | Basal: 0.051 ± 0.004 | FSR values derived from phenylalanine tracers are generally lower than those from leucine tracers under the same conditions. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of stable isotope tracer studies. Below are outlines of two common experimental protocols for measuring muscle protein synthesis.
Primed Constant Infusion with this compound
This method aims to achieve a steady-state isotopic enrichment in the precursor pool for protein synthesis.
Protocol Outline:
-
Subject Preparation: Subjects are typically studied in a post-absorptive state, having fasted overnight. A catheter is inserted into an antecubital vein for tracer infusion and another in a contralateral hand or wrist vein, which is heated for arterialized-venous blood sampling.
-
Priming Dose: A priming bolus of this compound is administered to rapidly achieve isotopic equilibrium in the body's valine pool. A typical priming dose is 1.5 mg/kg.[1]
-
Constant Infusion: Immediately following the priming dose, a continuous infusion of this compound is started and maintained at a constant rate (e.g., 1.5 mg/kg/h) for the duration of the experiment (typically several hours).[1]
-
Blood and Tissue Sampling: Blood samples are collected at regular intervals to monitor plasma isotopic enrichment. Muscle biopsies are taken from a muscle of interest (e.g., vastus lateralis) at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.
-
Sample Analysis:
-
Plasma samples are deproteinized, and the supernatant is analyzed for this compound enrichment using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Muscle tissue is homogenized, and proteins are hydrolyzed to their constituent amino acids. The enrichment of this compound in the protein hydrolysate is then determined by GC-MS or GC-combustion-isotope ratio MS (GC-C-IRMS).[5][6]
-
-
Calculation of Fractional Synthetic Rate (FSR): The FSR of muscle protein is calculated using the formula:
FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100
where E_p2 and E_p1 are the enrichments of this compound in bound muscle protein at two time points, E_precursor is the average enrichment of the precursor pool (e.g., plasma valine or its ketoacid, α-ketoisovalerate) over the time interval, and t is the time between biopsies in hours.
Flooding Dose with L-Leucine-1-13C
This technique involves administering a large dose of the labeled amino acid to "flood" the precursor pools, aiming to equalize the enrichment in the plasma and intracellular compartments rapidly.
Protocol Outline:
-
Subject Preparation: Similar to the constant infusion method, subjects are typically studied in a post-absorptive state.
-
Tracer Administration: A large bolus of L-Leucine-1-13C (e.g., 0.05 g/kg) is injected intravenously over a short period.[1]
-
Blood and Tissue Sampling: A baseline muscle biopsy is taken before the tracer administration. A second biopsy is taken at a defined time point after the injection (e.g., 90 minutes). Blood samples are collected frequently during this period to monitor the decay of plasma tracer enrichment.
-
Sample Analysis: Plasma and muscle samples are processed and analyzed for L-Leucine-1-13C enrichment as described in the primed constant infusion protocol.
-
Calculation of Fractional Synthetic Rate (FSR): The FSR is calculated using the increase in protein-bound enrichment between the two biopsies and the average enrichment of the precursor pool during the experimental period. The precursor enrichment is often taken as the average plasma leucine enrichment over time.
Visualizing Metabolic and Experimental Pathways
Valine Metabolism and its Role in Protein Synthesis
L-Valine, a branched-chain amino acid (BCAA), plays a crucial role not only as a substrate for protein synthesis but also as a signaling molecule that can activate pathways promoting muscle growth. The following diagram illustrates the metabolic fate of L-Valine and its connection to the mTOR signaling pathway, a key regulator of protein synthesis.[7][8]
General Experimental Workflow for Stable Isotope Tracer Studies
The following diagram outlines the typical workflow for a stable isotope tracer experiment designed to measure metabolic flux, such as protein synthesis. This workflow is generally applicable to various tracers, including this compound.
Conclusion
This compound is a robust and widely used tracer for investigating protein synthesis and amino acid metabolism. Its performance is comparable to other commonly used tracers, although the choice of experimental methodology—primed constant infusion versus flooding dose—can significantly influence the obtained fractional synthetic rates. The selection of the optimal tracer and method should be carefully considered based on the specific research objectives, the biological system under investigation, and the available analytical instrumentation. This guide provides a foundational understanding to assist researchers in making informed decisions for their metabolic studies.
References
- 1. Comparison of bolus injection and constant infusion methods for measuring muscle protein fractional synthesis rate in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alexandraatleephillips.com [alexandraatleephillips.com]
- 3. Basal protein synthesis rates differ between vastus lateralis and rectus abdominis muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flooding with L-[1-13C]leucine stimulates human muscle protein incorporation of continuously infused L-[1-13C]valine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vliz.be [vliz.be]
- 6. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of constant infusion and flooding dose techniques to measure muscle protein synthesis rate in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comprehensive and Ultrasensitive Isotope Calibration Method for Soil Amino Compounds Using Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Tracers: L-Valine-1-13C vs. 15N-L-Valine in Metabolic Studies
For researchers, scientists, and drug development professionals navigating the complexities of metabolic pathways, the choice of an appropriate isotopic tracer is paramount. L-Valine, an essential branched-chain amino acid (BCAA), plays a critical role in protein synthesis, energy production, and nitrogen balance. Stable isotope-labeled L-Valine, specifically L-Valine-1-13C and 15N-L-Valine, provide powerful tools to dissect these processes. This guide offers an objective comparison of these two isotopic tracers, supported by experimental data and detailed methodologies, to aid in the selection of the optimal tracer for your research needs.
Introduction to Isotopic Labeling with Valine
Stable isotope labeling involves the substitution of an atom in a molecule with its non-radioactive (stable) isotope. These labeled molecules are chemically identical to their unlabeled counterparts but are distinguishable by their mass. This property allows researchers to trace the metabolic fate of the labeled molecule through complex biological systems using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
This compound has the carbon-13 isotope at the first carbon position (the carboxyl group). This tracer is ideal for tracking the carbon skeleton of valine as it is catabolized for energy.
-
15N-L-Valine contains the nitrogen-15 isotope in its amino group. This tracer is the preferred choice for investigating nitrogen metabolism, including the dynamics of protein synthesis and degradation.
The selection between these two tracers fundamentally depends on the metabolic question being addressed. This compound is suited for studies on energy metabolism and the contribution of amino acids to the tricarboxylic acid (TCA) cycle. In contrast, 15N-L-Valine is the tool of choice for research focused on proteomics, protein turnover, and nitrogen balance.
Comparative Analysis of Applications
| Feature | This compound | 15N-L-Valine |
| Primary Application | Tracing the carbon skeleton of valine through catabolic pathways. | Tracing the nitrogen of valine in protein synthesis and nitrogen metabolism. |
| Key Metabolic Pathways | Valine catabolism, Tricarboxylic Acid (TCA) Cycle, Gluconeogenesis. | Protein synthesis, protein degradation, transamination, urea cycle. |
| Primary Analytical Readout | Measurement of 13CO2 in breath, 13C enrichment in TCA cycle intermediates and other metabolites. | Measurement of 15N incorporation into proteins and amino acids, 15N enrichment in urea. |
| Typical Research Questions | What is the rate of valine oxidation for energy? What is the contribution of valine to the TCA cycle? | What is the rate of muscle or whole-body protein synthesis? How does a specific intervention affect protein turnover? |
Quantitative Data from Metabolic Studies
The following tables summarize representative quantitative data from studies utilizing 13C and 15N-labeled amino acids to investigate metabolic processes.
Table 1: Valine Oxidation and Flux Rates using 13C-labeled Valine
| Parameter | Value | Experimental Context | Reference |
| Valine Oxidation Rate | 11.8 ± 0.6 µmol/kg/h | Postabsorptive state in healthy men infused with L-[1-13C,15N]valine. | --INVALID-LINK-- |
| Valine Carbon Flux | 80.3 ± 1.2 µmol/kg/h | Postabsorptive state in healthy men infused with L-[1-13C,15N]valine. | --INVALID-LINK-- |
| Valine Oxidation (Fasted) | Not significantly different across various leucine intakes | Healthy adult men on controlled diets infused with [1-13C]valine. | --INVALID-LINK-- |
| Valine Oxidation (Fed) | Lower with 10 mg/kg/day vs. 20 mg/kg/day valine intake | Healthy adult men on controlled diets infused with [1-13C]valine. | --INVALID-LINK-- |
Table 2: Protein Synthesis Rates using 15N-labeled Amino Acids
| Parameter | Value | Experimental Context | Reference |
| Myofibrillar Protein Fractional Synthesis Rate | 1.46 ± 0.14 %/day | Healthy male subjects after continuous infusion of L-[α-15N]lysine. | --INVALID-LINK-- |
| Sarcoplasmic Protein Fractional Synthesis Rate | 3.8 ± 0.5 %/day | Healthy male subjects after continuous infusion of L-[α-15N]lysine. | --INVALID-LINK-- |
| Whole Body Protein Turnover | 3.5 g/kg/day | Healthy male subjects after continuous infusion of L-[α-15N]lysine. | --INVALID-LINK-- |
| Liver Protein Fractional Synthesis Rate | Varies with experimental conditions | Rats infused with [15N]glycine. | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Measurement of Valine Oxidation using this compound Breath Test
This protocol outlines a common method to determine the rate of valine oxidation by measuring the appearance of 13CO2 in expired breath.
-
Subject Preparation: Subjects fast overnight (8-12 hours) to reach a postabsorptive state.
-
Baseline Sample Collection: A baseline breath sample is collected into a collection bag to determine the natural abundance of 13CO2.
-
Tracer Administration: A precisely weighed dose of this compound, dissolved in a suitable vehicle (e.g., water or a nutrient drink), is administered orally or via infusion.
-
Serial Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 2-4 hours.
-
Sample Analysis: The 13CO2/12CO2 ratio in the breath samples is measured using an isotope ratio mass spectrometer (IRMS).
-
Data Analysis: The rate of 13CO2 excretion is calculated and used to determine the rate of this compound oxidation.
Protocol 2: Measurement of Muscle Protein Synthesis with 15N-L-Valine
This protocol describes a typical "primed-constant infusion" method to measure the fractional synthetic rate (FSR) of muscle protein.
-
Subject Preparation: Subjects are studied in a postabsorptive state after an overnight fast.
-
Tracer Preparation: A sterile solution of 15N-L-Valine is prepared for intravenous infusion.
-
Tracer Administration: A priming dose of 15N-L-Valine is administered as a bolus to rapidly enrich the precursor pool. This is immediately followed by a continuous infusion of the tracer for several hours to maintain a steady-state enrichment.
-
Biological Sample Collection:
-
Blood Samples: Blood samples are drawn at regular intervals to measure the isotopic enrichment of free 15N-L-Valine in the plasma, which serves as a proxy for the precursor pool for protein synthesis.
-
Muscle Biopsies: Muscle tissue biopsies are obtained at the beginning and end of the infusion period.
-
-
Sample Processing and Analysis:
-
Plasma is separated from blood samples, and amino acids are extracted.
-
Muscle tissue is homogenized, and proteins are hydrolyzed into their constituent amino acids.
-
The isotopic enrichment of 15N-L-Valine in both plasma and muscle protein hydrolysates is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: The fractional synthetic rate (FSR) of muscle protein is calculated using the formula: FSR (%/hour) = (E_protein / E_precursor) / t * 100
-
Where E_protein is the change in 15N-L-Valine enrichment in muscle protein between the two biopsies, E_precursor is the average 15N-L-Valine enrichment in the precursor pool (plasma or intracellular free amino acids), and t is the duration of the infusion between biopsies.
-
Visualization of Metabolic Pathways
To further illustrate the distinct applications of these tracers, the following diagrams depict the relevant metabolic pathways.
The diagram above illustrates how this compound is used to trace carbon metabolism. The labeled carbon from the carboxyl group is released as 13CO2 during its passage through the TCA cycle, which can be measured in the breath.
This workflow demonstrates the use of 15N-L-Valine to measure protein synthesis. The infused tracer enriches the precursor pools, and its incorporation into newly synthesized proteins is quantified to determine the synthesis rate.
Conclusion
The choice between this compound and 15N-L-Valine for metabolic studies is dictated by the specific biological question. For researchers investigating energy metabolism, fuel selection, and the catabolic fate of the valine carbon skeleton, this compound is the tracer of choice. Conversely, for studies focused on the dynamics of protein metabolism, including synthesis and breakdown rates, 15N-L-Valine provides the necessary insights into nitrogen flux. By understanding the distinct applications and employing the appropriate experimental protocols and analytical techniques, researchers can effectively utilize these powerful tools to unravel the intricate details of valine metabolism in health and disease.
A Comparative Guide to L-Valine-1-¹³C in Protein Synthesis and Metabolic Flux Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of protein synthesis and metabolic flux is paramount. Stable isotope tracers, such as L-Valine-1-¹³C, are powerful tools in these investigations. This guide provides a comprehensive comparison of L-Valine-1-¹³C methods against other common techniques, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.
Quantitative Comparison of Isotope Tracers for Protein Synthesis Measurement
The selection of an appropriate tracer is critical for the accurate quantification of protein synthesis. While L-[1-¹³C]leucine is often considered a reference method, L-Valine-1-¹³C provides a valuable alternative. The following tables summarize quantitative data from studies comparing different stable isotope tracers for the measurement of Fractional Synthetic Rate (FSR) of muscle protein.
| Tracer | Method | Tissue | Condition | Fractional Synthetic Rate (%/h) | Reference |
| L-Valine-1-¹³C | Constant Infusion | Piglet Skeletal Muscle | - | 0.052 ± 0.007 | [1] |
| L-[1-¹³C]Valine | Constant Infusion | Human Tibialis Anterior Muscle | Basal | 0.043 ± 0.002 | |
| L-[1-¹³C]Leucine | Flooding Dose | Human Tibialis Anterior Muscle | After Leucine Flood | 0.060 ± 0.005 | |
| [²H₅]-Phenylalanine | Constant Infusion | Human Vastus Lateralis Muscle | Rest | 0.080 ± 0.007 | [2] |
| [²H₃]-Leucine | Constant Infusion | Human Vastus Lateralis Muscle | Rest | 0.085 ± 0.004 | [2] |
| [²H₅]-Phenylalanine | Constant Infusion | Human Vastus Lateralis Muscle | Post-Exercise | 0.110 ± 0.010 | [2] |
| [²H₃]-Leucine | Constant Infusion | Human Vastus Lateralis Muscle | Post-Exercise | 0.109 ± 0.005 | [2] |
Note: Direct comparison between studies should be made with caution due to differences in species, muscle groups, and experimental conditions.
One study noted that the protein fractional synthetic rate in piglet skeletal muscle measured with L-[1-¹³C]valine was in good agreement with literature data obtained using alternative, more elaborate techniques[1]. It is important to note that the flooding dose technique, while increasing the incorporation of the tracer, may itself stimulate protein synthesis, leading to higher FSR values compared to the constant infusion method.
Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental execution. Below is a generalized protocol for measuring muscle protein synthesis using a primed, constant infusion of L-Valine-1-¹³C.
Protocol: Measurement of Muscle Protein Synthesis using L-Valine-1-¹³C
1. Subject Preparation:
-
Subjects should be in a post-absorptive state (overnight fast).
-
A baseline blood sample is collected to determine background isotopic enrichment.
-
Catheters are inserted for tracer infusion and blood sampling.
2. Tracer Administration:
-
A priming dose of L-Valine-1-¹³C is administered to rapidly achieve isotopic equilibrium.
-
This is immediately followed by a continuous intravenous infusion of L-Valine-1-¹³C at a constant rate for the duration of the study (e.g., 6 hours)[1].
3. Sample Collection:
-
Arterialized venous blood samples are collected at regular intervals to monitor plasma tracer enrichment.
-
Muscle tissue biopsies are obtained from a target muscle (e.g., vastus lateralis) at the beginning and end of the infusion period to measure the incorporation of the tracer into muscle protein.
4. Sample Processing:
-
Blood: Plasma is separated by centrifugation and stored at -80°C. Proteins are precipitated, and the supernatant containing free amino acids is collected.
-
Muscle Tissue: The biopsy sample is cleansed of blood, blotted dry, and immediately frozen in liquid nitrogen. The tissue is later homogenized, and proteins are precipitated. The protein pellet is washed and hydrolyzed to release amino acids.
5. Analytical Measurement (GC-C-IRMS):
-
Derivatization: Amino acids from plasma and hydrolyzed muscle protein are derivatized to make them volatile for gas chromatography. A common method is the formation of N-acetyl methyl esters.
-
GC-C-IRMS Analysis: The derivatized samples are injected into a Gas Chromatograph (GC) for separation. The separated amino acids are then combusted to CO₂, and the ¹³CO₂/¹²CO₂ ratio is measured by an Isotope Ratio Mass Spectrometer (IRMS). This provides a precise measurement of ¹³C enrichment.
6. Calculation of Fractional Synthetic Rate (FSR):
-
FSR is calculated using the following formula: FSR (%/h) = (E_p / E_a) * (1 / t) * 100 Where:
-
E_p is the change in ¹³C enrichment in the protein-bound valine between the two biopsies.
-
E_a is the average ¹³C enrichment of the precursor pool (e.g., plasma valine) over the infusion period.
-
t is the time in hours between the biopsies.
-
Visualizing the Workflow and Metabolic Pathways
To better understand the experimental process and the underlying biological pathways, the following diagrams are provided.
Caption: Experimental workflow for measuring protein synthesis using L-Valine-1-¹³C.
Caption: Simplified pathway of L-Valine-1-¹³C incorporation into muscle protein.
References
- 1. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: L-Valine-1-13C vs. Radioactive Tracers for Protein Synthesis Measurement
For researchers, scientists, and drug development professionals, the accurate measurement of protein synthesis is crucial for understanding cellular metabolism, disease progression, and the efficacy of therapeutic interventions. This guide provides an objective comparison of two prominent methods: stable isotope labeling with L-Valine-1-13C and the use of traditional radioactive tracers.
This comparison delves into the core principles, experimental protocols, and performance metrics of each technique, supported by experimental data. We will explore the advantages and disadvantages of each method to help you make an informed decision for your research needs.
At a Glance: Key Differences
| Feature | This compound (Stable Isotope Tracer) | Radioactive Tracers (e.g., 3H-Leucine) |
| Principle of Detection | Mass shift detected by Mass Spectrometry (MS)[1] | Emission of ionizing radiation detected by scintillation counting[2] |
| Safety | Non-radioactive, safe for human studies[2][3] | Radioactive, requires specialized handling and disposal, poses health risks[2] |
| Sensitivity | High, with modern MS techniques capable of detecting very low enrichment levels.[1] | Traditionally very high sensitivity.[4] |
| Precision | High precision achievable with Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS).[1] | Generally good, but can be affected by quenching and other experimental variables. |
| Multiplexing | Allows for simultaneous use of multiple stable isotope tracers to study different metabolic pathways.[4] | Limited multiplexing capabilities. |
| In Vivo Human Studies | Widely used and considered the gold standard for human metabolic research.[3][4] | Use in humans is highly restricted due to safety concerns.[2] |
| Cost | Higher initial cost for labeled compounds and mass spectrometry equipment. | Lower cost for tracers and scintillation counters. |
| Regulatory Burden | Minimal regulatory hurdles. | Strict regulations for handling, storage, and disposal of radioactive materials. |
Delving Deeper: A Quantitative Look
The choice between stable and radioactive tracers often hinges on the specific requirements of the experiment. The following table summarizes key quantitative parameters.
| Parameter | This compound (or similar stable isotope) | 3H-Leucine (Radioactive Tracer) |
| Typical Tracer Enrichment/Activity | Infusion rates tailored to achieve a target enrichment in the precursor pool (e.g., 5-10 mole percent excess). | Administered at a specific activity (e.g., 50.2 Ci/mmol), with final concentrations in the nanomolar range.[5] |
| Limit of Detection | As low as 0.0005% enrichment with GC/C/IRMS.[1] | Dependent on the specific activity of the tracer and the efficiency of the scintillation counter. |
| Fractional Synthetic Rate (FSR) Values | In human muscle, FSR values are typically in the range of 0.04-0.1 %/hour in the fasted state.[6] | In bacterial cultures, incorporation rates can be used to calculate production rates.[5] Direct FSR comparison in the same model system is limited due to the different applications. |
| Precision (Coefficient of Variation) | Can be as low as 1-2% with appropriate analytical techniques. | Typically in the range of 5-10%. |
Visualizing the Process: Experimental Workflows
To better understand the practical application of these tracers, the following diagrams illustrate the typical experimental workflows.
Caption: Workflow for protein synthesis measurement using this compound.
Caption: Workflow for protein synthesis measurement using a radioactive tracer.
The Underlying Biology: Protein Synthesis Signaling
Both this compound and radioactive tracers are incorporated into newly synthesized proteins through the complex and highly regulated process of translation. Key signaling pathways, such as the mTOR pathway, play a central role in controlling the rate of protein synthesis in response to various stimuli like nutrients and growth factors.
Caption: Simplified diagram of the mTOR signaling pathway regulating protein synthesis.
Experimental Protocols: A Step-by-Step Guide
For clarity and reproducibility, this section provides detailed methodologies for key experiments cited in this guide.
Measurement of Muscle Protein Synthesis using this compound Infusion
This protocol is a generalized procedure for in vivo studies in humans.
1. Subject Preparation:
-
Subjects fast overnight (8-10 hours) prior to the study.
-
A catheter is inserted into an antecubital vein for tracer infusion and another into a contralateral hand vein, which is heated, for arterialized venous blood sampling.
2. Tracer Infusion:
-
A priming dose of this compound is administered to rapidly achieve isotopic equilibrium in the precursor pool.
-
This is followed by a continuous infusion of this compound for the duration of the experiment (e.g., 3-6 hours).[7]
3. Sample Collection:
-
Arterialized venous blood samples are collected at regular intervals to determine the enrichment of this compound in the plasma, which serves as a proxy for the precursor pool enrichment.
-
Muscle biopsies are obtained from a suitable muscle (e.g., vastus lateralis) at the beginning and end of the infusion period.
4. Sample Processing:
-
Blood samples are centrifuged to separate plasma, which is then stored at -80°C.
-
Muscle tissue is immediately frozen in liquid nitrogen and stored at -80°C.
-
Muscle proteins are precipitated, hydrolyzed to their constituent amino acids, and the amino acids are then derivatized for analysis.
5. Analysis:
-
The isotopic enrichment of this compound in plasma and in the protein-bound fraction of the muscle tissue is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
6. Calculation of Fractional Synthetic Rate (FSR):
-
FSR is calculated using the formula: FSR (%/h) = [(E_p2 - E_p1) / (E_precursor * t)] * 100, where E_p2 and E_p1 are the enrichments of this compound in the protein-bound fraction at the end and beginning of the infusion, respectively, E_precursor is the average enrichment of the precursor pool (plasma this compound), and t is the duration of the infusion in hours.[3][8]
Measurement of Protein Synthesis in Cell Culture using 3H-Leucine Incorporation
This protocol is a general procedure for in vitro studies.
1. Cell Culture and Treatment:
-
Cells are cultured to the desired confluency in appropriate growth media.
-
Experimental treatments (e.g., drug compounds, growth factors) are applied for the desired duration.
2. Labeling:
-
The growth medium is replaced with a medium containing a known concentration and specific activity of 3H-Leucine.
-
Cells are incubated for a defined period (e.g., 1-4 hours) to allow for the incorporation of the radioactive tracer into newly synthesized proteins.[5]
3. Termination of Labeling and Cell Lysis:
-
The labeling medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove unincorporated 3H-Leucine.
-
Proteins are precipitated by adding ice-cold trichloroacetic acid (TCA).[5]
4. Washing:
-
The protein precipitate is washed multiple times with TCA and then with ethanol to remove any remaining free 3H-Leucine.[5]
5. Solubilization and Scintillation Counting:
-
The protein pellet is solubilized in a suitable buffer (e.g., NaOH).
-
An aliquot of the solubilized protein is mixed with a scintillation cocktail.
-
The radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) is measured using a liquid scintillation counter.
6. Data Analysis:
-
The rate of protein synthesis is typically expressed as the amount of 3H-Leucine incorporated into protein per unit of time per amount of total protein or per cell number.
Conclusion: Making the Right Choice
The choice between this compound and radioactive tracers for measuring protein synthesis is multifaceted and depends on the specific research question, the experimental model, and the available resources.
-
For in vivo human studies and experiments requiring high precision and the ability to trace multiple metabolic pathways simultaneously, this compound and other stable isotope tracers are the undisputed gold standard. Their safety profile and the detailed kinetic information they provide are invaluable for clinical and translational research.
-
Radioactive tracers, such as 3H-Leucine, remain a viable and cost-effective option for in vitro cell culture experiments. Their high sensitivity allows for the detection of protein synthesis in small sample sizes. However, the associated safety concerns and regulatory requirements are significant drawbacks.
Ultimately, a thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will enable researchers to select the most appropriate tool to advance their scientific discoveries.
References
- 1. Exploring Stable Isotope Tracers in Protein Metabolism | Technology Networks [technologynetworks.com]
- 2. Utilization for protein synthesis of leucine and valine compared with their keto analogues [ouci.dntb.gov.ua]
- 3. Stable isotope tracers and exercise physiology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope Tracers Applied to Measuring Rates of Protein Synthesis and Breakdown in Muscle: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datadocs.bco-dmo.org [datadocs.bco-dmo.org]
- 6. researchgate.net [researchgate.net]
- 7. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fractional synthetic rate - Wikipedia [en.wikipedia.org]
A Comparative Guide to L-Valine-1-13C Tracer Studies: Reproducibility and Accuracy in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Valine-1-13C as a stable isotope tracer for quantifying metabolic processes, with a primary focus on muscle protein synthesis. We will delve into its reproducibility and accuracy, offering a comparative analysis with other commonly used amino acid tracers. This guide is intended to assist researchers in making informed decisions for designing and interpreting tracer studies in various research and development settings.
Data Presentation: Quantitative Comparison of Tracer Performance
The precision and reproducibility of tracer-based methods are critical for the reliable measurement of metabolic rates. The following tables summarize the available quantitative data on the analytical variability of this compound and compare it with other frequently used amino acid tracers.
| Parameter | This compound | Analytical Method | Reference |
| Inter-day Repeatability (CV%) | < 5.5% (at 0.112 atom% enrichment) | GC-C-IRMS | [1] |
| Limit of Quantitation (Tracer Mole Ratio) | 0.0002 | GC/C/IRMS | [2] |
Table 1: Reproducibility and Precision of this compound Tracer Analysis. The coefficient of variation (CV) is a measure of the relative variability. A lower CV indicates higher precision.
| Tracer | Parameter | Value (CV%) | Analytical Method | Reference |
| [2H5]-Phenylalanine | Machine Reproducibility | - | GC-MS | [3] |
| [2H3]-Leucine | Machine Reproducibility | - | GC-MS | [3] |
| [ring-13C6]-Phenylalanine | Machine Reproducibility | 2.6% | GC-C-IRMS | [4] |
| 4.1% | LC-MS/MS | [4] | ||
| 10.9% (MTBSTFA derivative) | GC-MS/MS | [4] |
Table 2: Comparative Analytical Precision of Different Amino Acid Tracers. This table provides a benchmark for the analytical variability associated with other commonly used tracers and techniques.
Experimental Protocols
Accurate and reproducible results in tracer studies are highly dependent on standardized and well-executed experimental protocols. Below are detailed methodologies for a typical this compound tracer study aimed at measuring muscle protein synthesis.
1. Subject Preparation and Tracer Infusion:
-
Pre-study Diet and Fasting: Participants should consume a standardized diet for a set period (e.g., 3 days) prior to the study to ensure metabolic standardization. The study is typically performed after an overnight fast.
-
Catheterization: On the morning of the study, catheters are inserted into an antecubital vein for tracer infusion and into a contralateral hand or wrist vein, which is heated to obtain arterialized blood samples.
-
Background Blood Sample: A baseline blood sample is collected before the tracer infusion begins to determine background isotopic enrichment.
-
Tracer Infusion: A primed, continuous intravenous infusion of this compound is initiated. The priming dose is administered to rapidly achieve isotopic steady state in the plasma, followed by a constant infusion to maintain this steady state. A typical infusion rate for L-[1-13C]valine is 2 mg kg-1 h-1[2].
2. Sample Collection:
-
Blood Sampling: Arterialized venous blood samples are collected at regular intervals throughout the infusion period to monitor plasma amino acid concentrations and isotopic enrichment.
-
Muscle Biopsy: Muscle tissue samples are obtained from a skeletal muscle, such as the vastus lateralis, using a percutaneous needle biopsy technique. A baseline biopsy is typically taken before or shortly after the start of the infusion, and a second biopsy is taken at the end of the infusion period.
3. Sample Processing and Analysis:
-
Plasma Analysis: Blood samples are centrifuged to separate plasma. Plasma proteins are precipitated, and the supernatant containing free amino acids is collected for analysis.
-
Muscle Tissue Processing: The muscle biopsy sample is immediately frozen in liquid nitrogen. The tissue is then weighed, and intracellular free amino acids and muscle proteins are separated. Muscle proteins are hydrolyzed to their constituent amino acids.
-
Derivatization: Amino acids from plasma and muscle hydrolysates are chemically modified (derivatized) to make them volatile for gas chromatography. For L-valine, the N-methoxycarbonylmethyl ester (MCM) derivative can be used[2].
-
Mass Spectrometry Analysis: The isotopic enrichment of this compound is determined using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) or Gas Chromatography-Mass Spectrometry (GC-MS). GC-C-IRMS is considered the gold standard for measuring low levels of isotopic enrichment in tissue proteins[4].
4. Calculation of Fractional Synthetic Rate (FSR):
The FSR of muscle protein is calculated using the following formula:
FSR (%/h) = (E_p / E_a) * (1 / t) * 100
Where:
-
E_p is the change in isotopic enrichment of this compound in muscle protein between the two biopsies.
-
E_a is the average isotopic enrichment of the precursor pool (e.g., plasma this compound or intracellular free this compound) over the infusion period.
-
t is the time interval between the two muscle biopsies.
Mandatory Visualization
The following diagrams illustrate key aspects of this compound tracer studies.
Caption: Experimental workflow for a typical this compound tracer study.
Caption: Metabolic fate of this compound in skeletal muscle.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of low isotopic enrichment of L-[1-13C]valine by gas chromatography/combustion/isotope ratio mass spectrometry: a robust method for measuring protein fractional synthetic rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of human muscle protein fractional synthesis rate: an evaluation of different mass spectrometry techniques and considerations for tracer choice - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Valine-1-13C as an Internal Standard for Quantitative Proteomics: A Comparative Guide
In the landscape of quantitative proteomics, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of L-Valine-1-13C metabolic labeling with other widely used techniques, namely conventional Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using labeled arginine and lysine, and isobaric tagging methods such as Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT). This document is intended for researchers, scientists, and drug development professionals seeking to select the optimal quantitative proteomics strategy for their experimental needs.
Introduction to Quantitative Proteomics and the Role of Internal Standards
Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample.[1] Internal standards are essential for correcting variations that can occur during sample preparation, digestion, and mass spectrometry analysis, thereby enhancing the precision and accuracy of quantification.[2] Methodologies for introducing internal standards can be broadly categorized into metabolic labeling, where stable isotopes are incorporated into proteins in living cells, and chemical labeling, where tags are attached to proteins or peptides after extraction.[3]
This compound is a stable isotope-labeled amino acid used for metabolic labeling. Similar to the well-established SILAC method, it involves replacing the natural "light" amino acid with a "heavy" isotopic counterpart in the cell culture medium.[2] This in vivo incorporation results in a mass shift in the labeled proteins, allowing for their differentiation and quantification by mass spectrometry.
Comparison of Quantitative Proteomics Strategies
The selection of a quantitative proteomics method depends on various factors, including the sample type, the desired level of multiplexing, and the specific research question. Below is a comparative overview of this compound metabolic labeling, conventional SILAC, and isobaric tagging (iTRAQ and TMT).
| Feature | This compound Labeling | Conventional SILAC (Arg & Lys) | iTRAQ/TMT |
| Labeling Strategy | Metabolic (in vivo) | Metabolic (in vivo) | Chemical (in vitro) |
| Principle | Incorporation of 13C-labeled valine into proteins during cell culture. | Incorporation of heavy arginine and lysine into proteins. | Covalent attachment of isobaric tags to peptides. |
| Sample Mixing | Early (at the cell or protein level) | Early (at the cell or protein level) | Late (at the peptide level) |
| Quantification Level | MS1 | MS1 | MS2/MS3 |
| Accuracy & Precision | High, due to early mixing and co-elution of light and heavy peptides. | High, considered a gold standard for accuracy in cell culture. | Good, but can be affected by ratio compression. |
| Multiplexing | Typically 2-plex or 3-plex. | Typically 2-plex or 3-plex. | High (up to 18-plex with TMTpro). |
| Applicability | Proliferating cells in culture. | Proliferating cells in culture. | Any protein sample, including tissues and clinical specimens. |
| Protein Identification | Generally good. | Generally good. | Can be slightly lower due to tag fragmentation. |
| Cost | Moderate to high, dependent on the cost of the labeled amino acid. | Moderate to high. | High, due to the cost of the labeling reagents. |
| Potential Issues | Potential for amino acid conversion, though less common for valine. | Arginine-to-proline conversion can occur in some cell lines. | Ratio compression, incomplete labeling. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of quantitative proteomics experiments. Below are generalized protocols for metabolic labeling with this compound, conventional SILAC, and isobaric tagging with TMT.
Protocol 1: Metabolic Labeling with this compound
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "light" population, use standard cell culture medium containing natural L-valine.
-
For the "heavy" population, use a custom medium depleted of natural L-valine and supplemented with this compound.
-
Allow the cells to undergo at least five to six doublings to ensure near-complete incorporation of the labeled amino acid.[4]
-
-
Sample Harvesting and Mixing:
-
Harvest the "light" and "heavy" cell populations separately.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the protein concentration in each lysate.
-
Mix the "light" and "heavy" lysates in a 1:1 protein ratio.
-
-
Protein Digestion:
-
Reduce the disulfide bonds in the mixed protein sample using DTT.
-
Alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Peptide Cleanup and Mass Spectrometry:
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
Analyze the peptides by LC-MS/MS. Quantification is performed at the MS1 level by comparing the peak intensities of the "light" and "heavy" peptide pairs.
-
Protocol 2: Conventional SILAC (Arginine and Lysine)
The protocol for conventional SILAC is very similar to that of this compound labeling, with the primary difference being the labeled amino acids used.
-
Cell Culture and Labeling:
-
Culture cells in "light" medium containing natural L-arginine and L-lysine, and in "heavy" medium containing stable isotope-labeled L-arginine (e.g., 13C6-Arg) and L-lysine (e.g., 13C6,15N2-Lys).[4]
-
Ensure complete incorporation through multiple cell divisions.
-
-
Sample Preparation and Analysis:
-
Follow the same steps for harvesting, mixing, protein digestion, and peptide cleanup as described for this compound labeling.
-
Quantification is also performed at the MS1 level.
-
Protocol 3: Isobaric Tagging with TMT
-
Protein Extraction and Digestion:
-
Extract proteins from each sample to be compared.
-
Quantify the protein concentration and take equal amounts of protein from each sample.
-
Reduce, alkylate, and digest the proteins with trypsin as described above.
-
-
Peptide Labeling:
-
Desalt the peptide digests.
-
Label each peptide sample with a different TMT reagent according to the manufacturer's protocol. This involves incubating the peptides with the TMT reagent in a suitable buffer.[5]
-
Quench the labeling reaction.
-
-
Sample Pooling and Fractionation:
-
Combine the TMT-labeled peptide samples into a single mixture.
-
For complex samples, it is recommended to fractionate the pooled peptides using techniques like high-pH reversed-phase chromatography.
-
-
Mass Spectrometry Analysis:
-
Analyze each fraction by LC-MS/MS.
-
Quantification is performed at the MS2 or MS3 level by measuring the intensities of the reporter ions that are generated upon fragmentation of the TMT tags.[5]
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex processes.
References
Safety Operating Guide
Proper Disposal of L-Valine-1-13C: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of L-Valine-1-13C, a non-radioactive, stable isotope-labeled amino acid. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound is not classified as a hazardous substance.[1][2][3][4] The presence of the stable isotope ¹³C does not confer radioactivity, and therefore, no special precautions related to radiation are necessary for its disposal.[5][] The disposal procedures are analogous to those for unlabeled L-Valine and other non-hazardous chemical waste.
Immediate Safety and Handling Precautions
While this compound is not considered hazardous, general prudent laboratory practices should always be observed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and gloves, when handling this compound.
-
Avoid Dust Inhalation: Handle the solid form in a well-ventilated area to minimize dust generation. If dust is generated, respiratory protection may be required.[2][7]
-
Spill Response: In the event of a spill, wipe up the material, place it in a sealed container for disposal, and wash the spill site thoroughly.[4]
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to manage it as non-hazardous chemical waste in accordance with institutional and local regulations.[2][3]
1. Waste Identification and Segregation:
-
Clearly label the waste container as "this compound" or with its chemical name and note that it is non-hazardous.
-
Do not mix this compound waste with hazardous waste streams such as flammable solvents, corrosive materials, or reactive chemicals.[8][9] Keep it segregated from radioactive waste.[]
2. Waste Collection and Storage:
-
Collect solid this compound waste in a designated, properly labeled, and sealed container.[10][11]
-
For solutions of this compound, collect them in a compatible, sealed container.
-
Store the waste container in a designated satellite accumulation area for chemical waste, awaiting pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[8][10]
3. Disposal Route Determination:
-
Consult Institutional Guidelines: The preferred and most compliant method of disposal is through your institution's official chemical waste management program. Contact your EHS department for specific instructions and to schedule a waste pickup.[10][12]
-
Drain Disposal (Use with Extreme Caution): While some guidelines may permit the drain disposal of small quantities of non-hazardous, water-soluble substances, this practice is highly regulated and often discouraged.[11][12] Do not dispose of this compound down the drain unless explicitly permitted by your institution's EHS department and local wastewater regulations. If permitted, it must be flushed with copious amounts of water.[12]
-
Trash Disposal: Disposal of non-hazardous chemical solids in the regular trash is generally not recommended in a laboratory setting and should only be done if explicitly approved by your EHS department.[11]
Quantitative Data Summary
Since this compound is a stable solid with no specific quantitative hazards identified in the safety data sheets, a quantitative data table for disposal is not directly applicable. The key consideration is the quantity of waste generated, which will inform the size of the waste container and the frequency of disposal pickups. Always aim to minimize waste generation by ordering only the necessary amount of the chemical.[10]
| Parameter | Value | Source |
| CAS Number | 81201-85-6 | [1] |
| Molecular Formula | C₄¹³CH₁₁NO₂ | [1] |
| Molecular Weight | 118.14 g/mol | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [1][2][3][4] |
| Radioactivity | None | [5][] |
Experimental Protocols
Disposal procedures are operational and do not involve experimental protocols.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. uprm.edu [uprm.edu]
- 4. L-Valine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. moravek.com [moravek.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistical Information for Handling L-Valine-1-13C
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for handling L-Valine-1-13C, a non-hazardous, stable isotope-labeled amino acid.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination.[1] The following table summarizes the recommended PPE.
| PPE Category | Item | Standard | Purpose |
| Eye Protection | Safety Glasses | ANSI Z87.1 approved | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Disposable Gloves | Nitrile or Latex | Prevents direct skin contact with the substance. |
| Body Protection | Laboratory Coat | Standard | Protects clothing and skin from spills. |
| Foot Protection | Closed-toe Shoes | N/A | Protects feet from spills and falling objects. |
It is recommended to handle the substance in a well-ventilated area.[2] In the event of a fire, a dry chemical, carbon dioxide, foam, or water spray extinguisher can be used.[3]
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound ensures both safety and the integrity of the experiment.
-
Preparation : Before handling, ensure the work area is clean and uncluttered. Put on all required personal protective equipment as detailed in the table above.
-
Weighing and Aliquoting :
-
Handle the solid powder in a location with minimal air currents to avoid creating dust.
-
Use a clean spatula and weighing vessel.
-
Close the container tightly after use to prevent contamination.
-
-
Dissolving :
-
If preparing a solution, add the solvent to the weighed this compound slowly to avoid splashing.
-
Ensure the chosen solvent is compatible with other reagents in the planned experiment.
-
-
Post-Handling :
-
Clean all equipment that has come into contact with the substance.
-
Remove gloves using the proper technique to avoid skin contact with any residue.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Disposal Plan
As a non-hazardous substance, the disposal of this compound and its containers should adhere to institutional and local regulations for non-hazardous chemical waste.
-
Solid Waste : Uncontaminated this compound can typically be disposed of as normal laboratory waste. However, it is best practice to collect it in a designated, sealed container labeled "Non-hazardous waste: this compound" to avoid any potential for cross-contamination or misidentification.
-
Liquid Waste : Solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container. Do not pour solutions down the drain unless permitted by local regulations and institutional policy.
-
Contaminated Materials : Any materials, such as gloves, weighing paper, or pipette tips, that come into direct contact with this compound should be disposed of in the designated solid waste container.
-
Empty Containers : Handle uncleaned, empty containers as you would the product itself. They can be disposed of with regular laboratory glass or plastic waste once they have been triple-rinsed with an appropriate solvent.
Experimental Workflow
The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
